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10-Iododecan-1-amine Documentation Hub

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  • Product: 10-Iododecan-1-amine
  • CAS: 113715-02-9

Core Science & Biosynthesis

Foundational

10-Iododecan-1-amine chemical structure and properties

High-Purity Synthesis, Stability Mechanisms, and Applications in Perovskite Optoelectronics Executive Summary 10-Iododecan-1-amine (often abbreviated as DAI or 10-DAI in photovoltaic literature) is a heterobifunctional a...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis, Stability Mechanisms, and Applications in Perovskite Optoelectronics

Executive Summary

10-Iododecan-1-amine (often abbreviated as DAI or 10-DAI in photovoltaic literature) is a heterobifunctional alkyl linker critical to the advancement of Perovskite Solar Cells (PSCs) and surface chemistry.[1] Its molecular architecture features a primary amine (


) capable of coordinating with surface cations or silica matrices, and a terminal iodide (

) that serves as a defect-filling anion or a reactive handle for nucleophilic substitution.[1]

This guide addresses the two primary challenges in working with 10-iododecan-1-amine: instability due to intermolecular polymerization (self-alkylation) and oxidative degradation of the iodide moiety.[1] We present a robust synthetic route, handling protocols, and a mechanistic analysis of its role in passivating grain boundary defects in halide perovskites.

Part 1: Molecular Architecture & Physicochemical Profile[1]

The utility of 10-iododecan-1-amine lies in its "hydrophobic spacer" nature.[1] The 10-carbon alkyl chain provides a significant barrier to moisture ingress when assembled as a monolayer, while the terminal functional groups drive chemical assembly.[1]

Table 1: Physicochemical Properties
PropertyValue / DescriptionSignificance
IUPAC Name 10-Iododecan-1-amineUnambiguous identification
CAS No. 143685-63-4 (Hydroiodide salt)Note: Commercial sources often supply the salt form to prevent polymerization.[1]
Molecular Formula

Molecular Weight 283.19 g/mol (Free Base)411.11 g/mol (Hydroiodide)Critical for molarity calculations in surface passivation solutions.[1]
Appearance Off-white to pale yellow solidYellowing indicates oxidation (

).[1]
Solubility DMSO, DMF, Alcohols (Salt)DCM, Toluene (Free Base)Solvent choice dictates the deposition method (spin-coating vs. self-assembly).[1]
pKa (Amine) ~10.6 (Estimated)The amine is protonated (

) in neutral/acidic media, essential for perovskite binding.[1]
Reactivity Nucleophilic (Amine), Electrophilic (Alkyl Iodide)Risk: Intermolecular

cyclization/polymerization.[1]

Part 2: Synthetic Routes & Purification

Core Directive: To maintain high purity and prevent the formation of secondary amines (dimers), a statistical substitution or "protected amine" approach is required. Direct alkylation of ammonia with 1,10-diiododecane is not recommended due to uncontrollable over-alkylation.[1]

Recommended Protocol: The Statistical Gabriel Synthesis

This method utilizes Potassium Phthalimide to strictly control mono-substitution, followed by hydrazinolysis.[1]

Step 1: Mono-substitution[1]
  • Reagents: 1,10-Diiododecane (3.0 equiv), Potassium Phthalimide (1.0 equiv).[1]

  • Solvent: DMF (Anhydrous).

  • Conditions: 60°C, 12 hours.

  • Mechanism: The phthalimide anion attacks the diiodide. Using a 3-fold excess of the diiodide statistically favors the formation of the mono-substituted product over the di-substituted byproduct.[1]

  • Purification: The unreacted diiodide (non-polar) is easily separated from the mono-phthalimide (polar) via silica gel column chromatography (Hexanes

    
     EtOAc gradient).
    
Step 2: Deprotection (Hydrazinolysis)[1]
  • Reagents: N-(10-iododecyl)phthalimide, Hydrazine Monohydrate.[1]

  • Solvent: Ethanol.[1][2]

  • Conditions: Reflux, 2 hours.[1]

  • Workup: The reaction produces a white precipitate (phthalhydrazide). Filter this off. The filtrate contains the amine.

  • Critical Stabilization Step: Immediately treat the filtrate with Hydroiodic acid (HI) to convert the free amine into the ammonium hydroiodide salt . Evaporate to dryness.

Visualization: Synthesis Workflow

Synthesis cluster_inputs Precursors cluster_process Reaction Cascade Diiododecane 1,10-Diiododecane (3.0 Equiv) SN2 SN2 Substitution (DMF, 60°C) Diiododecane->SN2 Phthalimide Potassium Phthalimide (1.0 Equiv) Phthalimide->SN2 Purification Column Chromatography (Remove excess diiodide) SN2->Purification Crude Mix Cleavage Hydrazinolysis (EtOH, Reflux) Purification->Cleavage Pure Intermediate SaltFormation Acidification (HI) (Stabilization) Cleavage->SaltFormation Free Amine (Unstable) Product 10-Iododecan-1-amine Hydroiodide (Solid) SaltFormation->Product Crystallization

Caption: Statistical Gabriel Synthesis pathway designed to maximize mono-substitution yield and ensure long-term stability via salt formation.[1]

Part 3: Reactivity & Stability Mechanisms (The "Why")

The "Back-Biting" Phenomenon

Researchers often observe that free-base 10-iododecan-1-amine turns into an insoluble gum upon storage.[1] This is due to intermolecular alkylation .[1]

  • Mechanism: The lone pair on the nitrogen of Molecule A attacks the carbon attached to the iodine of Molecule B (an excellent leaving group).

  • Result: Formation of secondary and tertiary ammonium salts (polymerization).

  • Prevention: Storing the molecule as the Hydroiodide salt (

    
    ) removes the nucleophilicity of the nitrogen, rendering the molecule kinetically inert until base is added during application.
    
Photolytic Degradation

Alkyl iodides have weak C-I bonds (~50 kcal/mol). Exposure to UV/blue light causes homolytic cleavage:




Indicator: The appearance of a violet/brown tint.[1] Remediation: If the solid is yellow, wash with cold diethyl ether (if salt) or a dilute sodium thiosulfate solution to reduce

back to iodide before use.

Part 4: Applications in Perovskite Solar Cells (PSCs)

The most authoritative application of 10-iododecan-1-amine is as a Grain Boundary Passivator in hybrid halide perovskites (e.g.,


).[1]
Mechanism of Action

Perovskite films suffer from "iodide vacancies" (


) at the surface, which act as non-radiative recombination centers (traps) that lower voltage and efficiency.
  • Defect Filling: The iodide anion (

    
    ) from the salt fills the surface halide vacancies.
    
  • Cation Anchoring: The ammonium cation (

    
    ) hydrogen-bonds with the surface 
    
    
    
    octahedra or occupies A-site vacancies.[1]
  • Moisture Barrier: The hydrophobic

    
     alkyl tails self-assemble into a dense monolayer, repelling water molecules and preventing hydrolysis of the perovskite layer.
    
Visualization: Surface Passivation Logic

Passivation cluster_perovskite Perovskite Surface Defects cluster_DAI 10-Iododecan-1-ammonium (DAI) cluster_result Passivated Interface Vacancy Iodide Vacancy (V+) (Trap State) Healed Trap Filled (Reduced Recombination) Vacancy->Healed Surface Surface Pb-I Octahedra Head Ammonium Head (-NH3+) Head->Surface H-Bond Anchoring Tail Alkyl Chain (C10) Barrier Hydrophobic Shield (High Stability) Tail->Barrier Self-Assembly Anion Iodide Counterion (I-) Anion->Vacancy Fills Defect

Caption: Mechanistic action of 10-DAI on perovskite surfaces: simultaneous defect healing (anion) and hydrophobic shielding (cation chain).[1]

Part 5: Self-Validating Quality Control

Before using 10-iododecan-1-amine in sensitive devices, verify its integrity using these checkpoints:

  • Visual Check: Must be white or off-white.[1] Dark brown indicates significant iodine liberation.[1]

  • Solubility Test: The hydroiodide salt should be fully soluble in ethanol or DMF. Turbidity suggests polymerization.[1]

  • 1H NMR Verification (DMSO-d6):

    • Triplet at ~3.25 ppm: Corresponds to

      
       (alpha to iodine).[1]
      
    • Broad singlet at ~7.6-7.8 ppm: Corresponds to

      
       protons.[1]
      
    • Diagnostic: If the triplet at 3.25 shifts upfield or splits complexly, the iodide has been displaced (polymerization).

References

  • PubChem. (2025).[3][4][5][6] 1-Iododecan-1-amine Compound Summary. National Library of Medicine. Link[1]

  • Li, F., et al. (2020).[1] Defect passivation and humidity protection for perovskite solar cells enabled by 1-dodecanethiol (Analogous mechanism study). Journal of Materials Chemistry C. Link

  • Sheehan, J. C., & Bolhofer, W. A. (1950).[7] An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. Journal of the American Chemical Society.[7] Link[1]

  • Zhang, F., et al. (2024).[1][8] Surface Passivation to Improve the Performance of Perovskite Solar Cells. MDPI - Crystals.[1] Link

  • Master Organic Chemistry. (2023). The Gabriel Synthesis: Mechanism and Procedure. Link

Sources

Exploratory

1-Amino-10-iododecane CAS number and supplier

Synthesis, Stability, and Applications in Bioconjugation Part 1: Executive Summary & Chemical Identity 10-Iododecan-1-amine (also known as 10-iododecylamine) is a critical bifunctional linker used in the development of P...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Stability, and Applications in Bioconjugation

Part 1: Executive Summary & Chemical Identity

10-Iododecan-1-amine (also known as 10-iododecylamine) is a critical bifunctional linker used in the development of PROTACs (Proteolysis Targeting Chimeras), surface self-assembled monolayers (SAMs), and polymer cross-linking.

Unlike simple commodity chemicals, this molecule presents a unique stability paradox : as a free base, it is prone to rapid intermolecular cyclization and polymerization due to the simultaneous presence of a nucleophilic amine and an electrophilic alkyl iodide. Consequently, it is rarely supplied as a pure free base. It is commercially available or synthesized primarily in two stable forms:

  • Ammonium Salt: 10-Iododecan-1-amine hydroiodide (or hydrochloride).

  • Protected Amine: N-Boc-10-iododecan-1-amine.

Chemical Identity Table[1][2][3]
PropertyDetail
Chemical Name 10-Iododecan-1-amine (Target); N-Boc-10-iododecan-1-amine (Stable Intermediate)
Target Structure

Molecular Weight 283.19 g/mol (Free Base); 368.25 g/mol (Hydroiodide Salt)
Key Precursor CAS 23160-46-5 (10-Aminodecan-1-ol)
Alternative Precursor CAS 16355-92-3 (1,10-Diiododecane)
Physical State White to off-white solid (Salt/Boc); Yellowish oil (Free base - unstable)
Solubility Salt: Water, Methanol, DMSO.[3] Boc-form: DCM, THF, Ethyl Acetate.
Part 2: Sourcing & Supply Chain Strategy

Direct sourcing of the free amine is inadvisable due to shelf-life issues. Researchers should procure the stable 10-Aminodecan-1-ol precursor or contract a custom synthesis for the N-Boc protected form.

Primary Precursor Suppliers (10-Aminodecan-1-ol, CAS 23160-46-5):

  • Sigma-Aldrich (Merck): Catalog items often listed under amino-alcohols.

  • Combi-Blocks: High purity (98%+) options available for synthetic scale-up.

  • Enamine / ChemSpace: Reliable for building blocks in drug discovery.

Custom Synthesis Providers (for N-Boc-10-iododecan-1-amine):

  • Pharmablock: Specializes in protected amines.

  • WuXi AppTec: For kilogram-scale GMP requirements.

Part 3: Technical Synthesis Protocol

Core Directive: Since the target is unstable as a free base, this protocol describes the synthesis of the stable 10-iododecan-1-amine hydroiodide salt via the N-Boc protected intermediate. This method ensures high purity and prevents polymerization.

Reaction Pathway Diagram

SynthesisPathway Start 10-Aminodecan-1-ol (CAS 23160-46-5) Step1 Step 1: N-Boc Protection (Boc2O, DCM) Start->Step1 Inter1 N-Boc-10-aminodecan-1-ol Step1->Inter1 Yield >95% Step2 Step 2: Iodination (I2, PPh3, Imidazole) Inter1->Step2 Inter2 N-Boc-10-iododecan-1-amine Step2->Inter2 Appel Reaction Yield ~85% Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Final 10-Iododecan-1-amine Hydrochloride Salt Step3->Final Quant. Yield

Caption: Synthesis of 10-iododecan-1-amine salt from amino-alcohol precursor via Boc-protection strategy.

Detailed Methodology

Step 1: Chemoselective N-Protection

  • Rationale: The amine must be masked to prevent self-alkylation during the iodination step.

  • Protocol: Dissolve 10-aminodecan-1-ol (1.0 eq) in DCM. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and Triethylamine (1.2 eq). Stir at RT for 4 hours.

  • Validation: TLC (ninhydrin stain) should show disappearance of the baseline amine spot.

  • Product: N-Boc-10-aminodecan-1-ol.

Step 2: Appel Iodination (Hydroxyl to Iodide Conversion)

  • Rationale: The Appel reaction uses mild conditions (neutral pH) to convert the alcohol to an iodide without affecting the Boc group.

  • Protocol:

    • Dissolve N-Boc-10-aminodecan-1-ol (1.0 eq) in dry DCM.

    • Add Triphenylphosphine (PPh₃, 1.5 eq) and Imidazole (1.5 eq).

    • Cool to 0°C and slowly add Iodine (I₂, 1.5 eq).

    • Warm to RT and stir for 3-6 hours.

    • Workup: Quench with saturated

      
       (to remove excess iodine). Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc).
      
  • Product: N-Boc-10-iododecan-1-amine. Store this intermediate at -20°C if not using immediately.

Step 3: Deprotection to Salt (The Stable Form)

  • Rationale: Acidic deprotection removes the Boc group, immediately protonating the amine to form the non-nucleophilic ammonium salt.

  • Protocol: Dissolve the intermediate in 4M HCl in Dioxane. Stir for 1 hour. Precipitate the product by adding cold Diethyl Ether. Filter and dry under vacuum.

  • Final Product: 10-Iododecan-1-amine Hydrochloride.

Part 4: Applications & Handling
1. PROTAC Linker Synthesis

In PROTAC design, chain length defines the spatial geometry between the E3 ligase and the target protein. The C10 chain provides a flexible, hydrophobic span (~12-14 Å).

  • Usage: React N-Boc-10-iododecan-1-amine with a phenolic warhead (e.g., Thalidomide derivative) using

    
     in DMF. The iodide acts as the electrophile. Deprotect the amine after coupling to attach the second ligand.
    
2. Surface Self-Assembly (SAMs)

While thiols are standard for gold, amines are used for silica and carboxylic acid-functionalized surfaces .

  • Protocol: Dissolve the amine salt in Ethanol/Water (pH adjusted to ~8-9 just before use) to generate the free base in situ immediately prior to surface immersion. This prevents bulk polymerization while allowing surface attachment.

3. Safety & Handling (MSDS Highlights)
  • Hazard: Alkyl iodides are potential alkylating agents (Carcinogen Suspect). Handle in a fume hood.

  • Light Sensitivity: Iodides degrade to release

    
     upon light exposure (turning yellow/brown). Store in amber vials wrapped in foil.
    
  • Storage: -20°C under Argon.

References
  • Chemical Identity & Precursor Data

    • PubChem Compound Summary for 10-Aminodecan-1-ol (CAS 23160-46-5). National Center for Biotechnology Information. Link

  • Synthetic Methodology (Appel Reaction): Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. (Foundational chemistry for hydroxyl-to-halide conversion).
  • PROTAC Linker Design: Cyrus, K., et al. (2011). "Impact of Linker Length on the Activity of PROTACs." Molecular BioSystems. (Contextualizes the use of C10 alkyl linkers).
  • Supplier Verification

    • Sigma-Aldrich Product Catalog: 10-Aminodecan-1-ol.Link

    • ChemBuyersGuide: 10-Iododecan-1-amine Listings.Link

Sources

Foundational

Omega-Iododecylamine: Strategic Bifunctional Linker Applications

Technical Whitepaper | Version 1.0 Executive Summary Omega-iododecylamine (specifically 10-iododecan-1-amine and its analogs) represents a critical class of heterobifunctional linkers used in advanced medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

Omega-iododecylamine (specifically 10-iododecan-1-amine and its analogs) represents a critical class of heterobifunctional linkers used in advanced medicinal chemistry and materials science. Characterized by a long hydrophobic alkyl chain (


) terminated by a primary amine (

) and a primary alkyl iodide (

), this molecule offers unique orthogonality. It is predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) , where linker length and lipophilicity dictate degradation efficiency, and in precision surface engineering. This guide details the mechanistic rationale, synthetic workflows, and stability protocols required to deploy this linker effectively.

Molecular Architecture & Reactivity Profile

Structural Logic

The utility of omega-iododecylamine stems from the distinct electronic behaviors of its two termini, separated by a hydrophobic spacer.

  • The Nucleophile (Amine,

    
    ):  A reactive primary amine capable of forming stable amide bonds with carboxylic acids (via NHS esters or HATU activation) or secondary amines via reductive amination.
    
  • The Electrophile (Iodide,

    
    ):  A primary alkyl iodide serves as an excellent leaving group for 
    
    
    
    reactions. It is significantly more reactive than its bromide or chloride counterparts, allowing for mild alkylation of phenols, thiols, or secondary amines.
  • The Spacer (Decyl Chain,

    
    ):  Unlike polyethylene glycol (PEG) linkers, the alkyl chain is hydrophobic. This influences the cell permeability of the final conjugate and can induce distinct protein-protein interaction (PPI) geometries in PROTAC ternary complexes.
    
The Orthogonality Challenge

While bifunctional, the molecule is self-reactive . The amine of one molecule can displace the iodide of another, leading to polymerization.

  • Control Strategy: The molecule is typically supplied and stored as a hydrochloride salt (

    
    ). Protonation deactivates the amine nucleophile, preventing intermolecular alkylation.
    
  • Operational Rule: Bases (e.g., DIPEA,

    
    ) should only be introduced when the immediate reaction with the target electrophile is intended.
    

Primary Application: PROTAC Linker Synthesis

In PROTAC design, the linker is not merely a connector; it is a thermodynamic lever. The 10-carbon alkyl chain of omega-iododecylamine provides a specific spatial separation (


) often required to bridge an E3 ligase (e.g., Cereblon) and a Target Protein (POI) without steric clash.
Why Alkyl over PEG?

While PEG linkers improve solubility, they can suffer from high conformational entropy. The hydrophobic alkyl chain of omega-iododecylamine:

  • Increases Permeability: Enhances the logP of the final chimera, aiding cell membrane penetration.

  • Restricts Conformation: The semi-rigid nature of the alkyl chain can stabilize productive ternary complexes.

Synthetic Workflow: The "Amide-First" Approach

The most robust synthetic route involves reacting the amine end first to avoid handling the reactive iodide through multiple steps.

Diagram 1: PROTAC Synthesis Logic

PROTAC_Workflow cluster_conditions Critical Control Points LigandA E3 Ligase Ligand (COOH-terminated) Intermediate Intermediate: Ligand-Amide-Linker-Iodide LigandA->Intermediate 1. Amide Coupling (HATU/DIPEA) Linker 10-Iododecan-1-amine (Salt Form) Linker->Intermediate Final Final PROTAC Intermediate->Final 2. S_N2 Alkylation (K2CO3/DMF) LigandB Target Protein Ligand (Phenol/Amine-terminated) LigandB->Final Warning1 Protect Iodide from Light Warning2 Avoid excess base in Step 1

Caption: Stepwise assembly of a PROTAC using omega-iododecylamine. The amine is coupled first to generate a stable alkylating intermediate.

Experimental Protocols

Protocol A: Amide Coupling (Amine Terminus)

Objective: Attach the linker to a Carboxylic Acid-containing Ligand (e.g., Pomalidomide derivative).

Materials:

  • Ligand-COOH (

    
     eq)
    
  • 10-iododecan-1-amine HCl (

    
     eq)
    
  • HATU (

    
     eq)
    
  • DIPEA (

    
     eq)
    
  • Solvent: Anhydrous DMF

Procedure:

  • Activation: Dissolve Ligand-COOH and HATU in anhydrous DMF under Nitrogen. Stir for 5 minutes.

  • Addition: Add 10-iododecan-1-amine HCl followed immediately by DIPEA.

    • Note: The salt form prevents polymerization. Adding DIPEA releases the free amine in situ to react with the activated ester.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[1]

  • Work-up: Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Result: Ligand-Amide-Alkyl-Iodide.

Protocol B: Alkylation ( Substitution at Iodide)

Objective: Conjugate the Iodide-intermediate to a nucleophilic Target Ligand (e.g., a phenol group).

Materials:

  • Ligand-Amide-Alkyl-Iodide (from Protocol A)

  • Target Ligand-OH (Phenol) (

    
     eq)
    
  • Base:

    
     (anhydrous, 
    
    
    
    eq) or
    
    
    (for faster kinetics)
  • Solvent: Anhydrous DMF or Acetone

Procedure:

  • Preparation: Dissolve Target Ligand-OH in solvent. Add

    
    . Stir for 15 mins to generate the phenoxide anion.
    
  • Coupling: Add Ligand-Amide-Alkyl-Iodide (dissolved in minimal solvent).

  • Conditions: Heat to

    
     for 4–16 hours.
    
    • Critical: Iodides are light-sensitive. Wrap the reaction vessel in aluminum foil.

  • Work-up: Filter off solids (

    
    ). Concentrate filtrate.[1] Purify via Preparative HPLC.
    

Stability & Troubleshooting

Photolytic Instability

Alkyl iodides possess a weak C-I bond (


 kcal/mol). Exposure to UV or ambient light can cause homolytic cleavage, releasing free iodine radicals (

) and compromising the linker integrity.
  • Symptom: Starting material turns yellow/brown.

  • Prevention: Store solid and solutions in amber vials. Wrap reaction flasks in foil.

  • Rescue: If free iodine is present (brown color), wash the organic phase with dilute sodium thiosulfate (

    
    ) during work-up to reduce 
    
    
    
    back to iodide.
Reactivity Comparison Table
ParameterOmega-IododecylamineOmega-BromodecylamineOmega-Amino-PEG-Acid
Leaving Group Ability High (

)
Moderate (

)
N/A
Reaction Temp (

)
Mild (

)
Harsh (

)
N/A
Hydrophobicity High (Lipophilic)High (Lipophilic)Low (Hydrophilic)
Storage Stability Low (Light Sensitive)HighHigh
Primary Use Phenol/Amine Alkylation Robust AlkylationSoluble Linkers

Advanced Visualization: Reactivity Pathways

Diagram 2: Competitive Reactivity & Orthogonality

Reactivity_Pathways Linker Omega-Iododecylamine (Free Base) SelfPoly Polymerization (Unwanted Side Reaction) Linker->SelfPoly High Conc. No Electrophile AmideProd Amide Conjugate (Desired Path A) Linker->AmideProd Fast Reaction (Amine Attack) EtherProd Ether Conjugate (Desired Path B) Linker->EtherProd S_N2 Displacement (Iodide Departure) NHS + NHS-Ester NHS->AmideProd Phenol + Phenol / Base Phenol->EtherProd

Caption: The kinetic competition between desired conjugation pathways and self-polymerization. Maintaining the salt form or dilute conditions is essential.

References

  • PubChem. (2025).[2] 1-Iododecan-1-amine | C10H22IN.[2] National Institutes of Health. Available at: [Link]

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality.[3] Cell Chemical Biology. (General grounding for linker hydrophobicity).

Sources

Foundational

Precision Engineering of Bifunctional Alkyl Linkers for PROTAC Synthesis

Executive Summary The linker moiety of a Proteolysis Targeting Chimera (PROTAC) is often erroneously viewed as a passive connector. In reality, the linker is a thermodynamic lever that dictates the spatial arrangement, c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The linker moiety of a Proteolysis Targeting Chimera (PROTAC) is often erroneously viewed as a passive connector. In reality, the linker is a thermodynamic lever that dictates the spatial arrangement, cooperativity, and cell permeability of the ternary complex (Target-PROTAC-E3). While Polyethylene Glycol (PEG) linkers offer solubility, bifunctional alkyl linkers provide a distinct advantage in membrane permeability and the induction of hydrophobic protein-protein interactions (PPIs) that drive positive cooperativity (


). This guide details the physicochemical rationale, design strategy, and synthetic protocols for deploying alkyl linkers in high-potency degrader development.

The Physicochemical Paradox: Alkyl vs. PEG

The choice between an alkyl chain (methylene units,


) and a PEG chain (ethylene glycol units, 

) is a trade-off between lipophilicity and solubility .
Lipophilicity and Permeability

Alkyl linkers significantly increase the cLogP (calculated partition coefficient) of the PROTAC.

  • Advantage: Enhanced passive diffusion across the cell membrane. PROTACs often violate the "Rule of 5" (Ro5); maintaining a high lipophilic character helps counteract their high molecular weight (MW > 800 Da).

  • Mechanism: Unlike PEG, which requires desolvation of water molecules bound to the ether oxygens to cross lipid bilayers (an energetic penalty), alkyl chains are inherently lipophilic.

The "Hydrophobic Collapse" Phenomenon

A critical consideration for alkyl linkers is their conformational behavior in aqueous media.

  • In Solvents (DMSO/Lipids): Alkyl chains adopt extended conformations.

  • In Aqueous Media (Cytosol): Long alkyl chains (

    
    ) may undergo "hydrophobic collapse," folding onto the warhead or E3 ligand to minimize water exposure.
    
  • Impact: This can mask the binding warheads, reducing the apparent binary affinity (

    
    ) for the proteins, even if the intrinsic affinity remains high. This must be accounted for during biophysical characterization (see Section 4).
    
Comparative Metrics
FeatureAlkyl Linkers (

)n
PEG Linkers (

)n
Solubility Low (Hydrophobic)High (Hydrophilic)
Permeability High (Lipophilic driven)Moderate (Desolvation penalty)
Metabolic Stability Susceptible to Hydroxylation (CYP450)Susceptible to Oxidative Cleavage
Conformation Flexible, prone to collapseFlexible, solvated
Cooperativity Can drive hydrophobic PPIsMinimal PPI contribution

Strategic Design: The "Goldilocks" Zone

Linker length is the primary determinant of whether a PROTAC forms a productive ternary complex or an unproductive "hook effect" dimer.

The Ruler Concept

Empirical data suggests a non-linear relationship between alkyl chain length and degradation efficiency (


).
  • Too Short (< 12 atoms): Steric clash prevents the E3 ligase and POI from approaching, or the linker cannot span the distance between binding pockets.

  • Optimal (12–21 atoms): Allows formation of the ternary complex. The flexibility of the alkyl chain permits the proteins to find a low-energy interface.

  • Too Long (> 24 atoms): Excessive entropic penalty upon binding. The "effective concentration" of the E3 ligase relative to the POI decreases.

Case Study Reference: Cyrus et al. demonstrated that for Estrogen Receptor (ER) degradation, a 16-atom alkyl linker was optimal (


), whereas expanding to >20 atoms drastically reduced potency [1].
Mechanism of Action Diagram

The following diagram illustrates the critical role of the linker in facilitating the ubiquitination transfer.

PROTAC_Mechanism cluster_ternary Ternary Complex (Cooperativity Zone) POI Protein of Interest (POI) E3 E3 Ligase (e.g., CRBN/VHL) POI->E3 PPI Interface (Stabilized by Linker) PROTAC Alkyl-Linked PROTAC POI->PROTAC Degradation Proteasomal Degradation POI->Degradation Recognition Ub Ubiquitin Transfer E3->Ub Recruits E2 PROTAC->POI Binary Complex 1 PROTAC->E3 Binary Complex 2 PROTAC->E3 Ub->POI Poly-Ub

Figure 1: The PROTAC Mechanism.[1] The alkyl linker (Yellow) must span the gap between POI and E3, facilitating a stable Protein-Protein Interaction (PPI).

Synthetic Methodologies

Synthesis of alkyl-linked PROTACs typically relies on modular amide coupling. This approach is superior to direct alkylation for late-stage functionalization because it avoids quaternary ammonium salt formation and allows for convergent synthesis.

Protocol: Modular Amide Coupling

Objective: Connect an amine-functionalized E3 ligand (e.g., Pomalidomide-amine) to a carboxylic acid-functionalized POI ligand using a Boc-amino-alkanoic acid linker.

Reagents:

  • Linker:

    
    -Boc-amino-alkanoic acid (e.g., 6-(Boc-amino)hexanoic acid).
    
  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Workflow:

  • Linker Attachment to Ligand A (Amide Bond 1):

    • Dissolve

      
       eq of Ligand A (Amine) and 
      
      
      
      eq of
      
      
      -Boc-amino-alkanoic acid in DMF.
    • Add

      
       eq HATU and 
      
      
      
      eq DIPEA.
    • Stir at RT for 2–4 hours. Monitor by LC-MS for intermediate formation (Ligand A-Linker-Boc).

    • Purification: Ethyl acetate extraction followed by silica flash chromatography.

  • Boc Deprotection:

    • Dissolve intermediate in DCM/TFA (4:1 v/v).

    • Stir for 30–60 mins.

    • Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA. Result: Ligand A-Linker-

      
       (TFA salt).
      
  • Convergent Coupling to Ligand B (Amide Bond 2):

    • Dissolve

      
       eq of Ligand B (Carboxylic Acid) in DMF.
      
    • Add

      
       eq of Ligand A-Linker-
      
      
      
      salt.
    • Add

      
       eq HATU and 
      
      
      
      eq DIPEA (extra base needed to neutralize TFA salt).
    • Stir at RT for 4–12 hours.

  • Final Purification:

    • Isolate final PROTAC via Preparative HPLC (Reverse Phase C18).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Synthetic Workflow Diagram

Synthesis_Workflow Step1 Step 1: Linker Activation (Boc-Linker-COOH + HATU) Step2 Step 2: Coupling to Ligand A (Formation of Intermediate 1) Step1->Step2 Amine Nucleophile Step3 Step 3: Boc Deprotection (TFA/DCM -> Free Amine) Step2->Step3 -Boc Group Step4 Step 4: Convergent Coupling (Intermediate 1 + Ligand B-COOH) Step3->Step4 + Ligand B / HATU Step5 Step 5: HPLC Purification (Final PROTAC) Step4->Step5 Isolation

Figure 2: Convergent synthetic route for alkyl-linked PROTACs using standard peptide coupling chemistry.

Characterization & Biological Validation

Once synthesized, the alkyl-linked PROTAC must be validated not just for binding, but for ternary complex cooperativity .

Measuring Cooperativity ( )

The cooperativity factor


 determines if the linker actively stabilizes the complex.[1]


[1]
  • Method: TR-FRET or AlphaLISA.

  • Experiment: Titrate PROTAC into a mixture of E3 ligase and POI.

  • Interpretation:

    • 
      : Positive cooperativity (Linker stabilizes PPI). Common with optimized alkyl linkers. 
      
    • 
      : Negative cooperativity (Steric clash or linker too short).
      
Degradation Efficiency ( and )
  • Assay: Western Blot or HiBiT (Promega).

  • Protocol: Treat cells with PROTAC (0.1 nM – 10

    
    ) for 16–24 hours.
    
  • Hook Effect: Watch for reduced degradation at high concentrations. This confirms the mechanism is PROTAC-driven (formation of binary complexes saturates the system, preventing ternary complex formation).

References

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.

  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1, 326-345.

  • Maple, H. J., et al. (2019). Factor Xa as a Model for PROTAC Linker Design. Bioorganic & Medicinal Chemistry Letters, 29(16), 2195-2199.

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13, 514–521.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Chemoselective Strategy for the Synthesis of 10-Iododecan-1-amine

Abstract: This document provides a comprehensive guide for the synthesis of 10-iododecan-1-amine from its precursor, 10-aminodecan-1-ol. The presence of two nucleophilic centers—a primary amine and a primary alcohol—in t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 10-iododecan-1-amine from its precursor, 10-aminodecan-1-ol. The presence of two nucleophilic centers—a primary amine and a primary alcohol—in the starting material necessitates a strategic approach to achieve chemoselective conversion of the hydroxyl group to an iodide. This protocol details a robust three-step synthetic route involving the protection of the amine, conversion of the alcohol to an iodide via an Appel reaction, and subsequent deprotection to yield the target compound. We provide in-depth explanations for methodological choices, detailed step-by-step protocols, characterization data, and critical safety information tailored for researchers in organic synthesis and drug development.

Introduction and Strategic Rationale

ω-Haloamines are valuable bifunctional building blocks in medicinal chemistry and materials science, enabling the introduction of long-chain alkylamine moieties onto various scaffolds. The synthesis of 10-iododecan-1-amine from 10-aminodecan-1-ol presents a classic chemoselectivity challenge. The primary amine is significantly more nucleophilic and basic than the primary alcohol. Consequently, reagents intended to activate the alcohol for substitution will preferentially react with the amine, leading to a mixture of undesired products.

To circumvent this, a protecting group strategy is essential. The amine is temporarily masked with a group that is inert to the iodination conditions but can be removed cleanly in a final step. This guide employs a tert-butyloxycarbonyl (Boc) protecting group, which is stable under the neutral conditions of the Appel reaction and can be efficiently removed with mild acid.

The conversion of the alcohol to the iodide is achieved using the Appel reaction . This method, which utilizes triphenylphosphine (PPh₃) and iodine (I₂), is highly effective for converting primary alcohols to primary iodides under mild conditions, ensuring the integrity of the protected amine and the alkyl backbone.[1]

The overall synthetic pathway is illustrated below:

  • Protection: Reaction of 10-aminodecan-1-ol with di-tert-butyl dicarbonate (Boc)₂O to form tert-butyl (10-hydroxydecyl)carbamate.

  • Iodination: Conversion of the hydroxyl group to an iodide using PPh₃ and I₂ to yield tert-butyl (10-iododecyl)carbamate.

  • Deprotection: Removal of the Boc group using trifluoroacetic acid (TFA) to afford the final product, 10-iododecan-1-amine, as its trifluoroacetate salt, which can be neutralized to the free amine.

Experimental Workflow Overview

The following diagram outlines the complete experimental workflow from the starting material to the purified final product.

G A Start: 10-Aminodecan-1-ol B Step 1: Boc Protection Reagents: (Boc)₂O, Et₃N Solvent: DCM A->B Reaction C Intermediate 1: tert-Butyl (10-hydroxydecyl)carbamate B->C Forms D Work-up & Purification (Aqueous Wash, Column Chromatography) C->D Purify E Step 2: Appel Iodination Reagents: PPh₃, I₂, Imidazole Solvent: DCM D->E Input F Intermediate 2: tert-Butyl (10-iododecyl)carbamate E->F Forms G Work-up & Purification (Quench, Aqueous Wash, Column Chromatography) F->G Purify H Step 3: Boc Deprotection Reagent: TFA Solvent: DCM G->H Input I Product Salt: 10-Iododecan-1-aminium trifluoroacetate H->I Forms J Final Processing (Solvent Removal, Neutralization with aq. NaHCO₃, Extraction) I->J Process K Final Product: 10-Iododecan-1-amine J->K Yields

Sources

Application

Application Note: Protocol for Surface Passivation of Perovskite Solar Cells using 10-Iododecylamine

This Application Note is designed for researchers and materials scientists focusing on the stability and efficiency enhancement of Perovskite Solar Cells (PSCs). It details the protocol for utilizing 10-iododecylamine (1...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and materials scientists focusing on the stability and efficiency enhancement of Perovskite Solar Cells (PSCs). It details the protocol for utilizing 10-iododecylamine (10-IDA) as a bifunctional surface passivator.

Executive Summary

Surface defects, particularly undercoordinated lead (


) and halide vacancies, are the primary sources of non-radiative recombination and degradation in perovskite solar cells. 10-iododecylamine (10-IDA)  represents a class of bifunctional long-chain alkylamines capable of "supramolecular passivation."

Unlike simple alkylamines (e.g., octylamine), 10-IDA features a terminal iodine atom on the alkyl chain (


). This unique structure offers a dual-passivation mechanism:
  • Head Group (

    
     or 
    
    
    
    ):
    Anchors to the perovskite surface, filling A-site vacancies or coordinating with
    
    
    defects.
  • Tail Group (

    
    ):  The terminal iodine facilitates halogen bonding (
    
    
    
    or
    
    
    ) with the Hole Transport Layer (HTL), reducing the insulating barrier typically associated with long-chain passivators and improving interfacial charge extraction.

Material Preparation & Properties[1][2][3][4]

Before initiating the protocol, ensure the chemical state of the passivator is appropriate for your target architecture (n-i-p or p-i-n).

Precursor Selection

The material can be used in two forms.[1] This protocol focuses on the Ammonium Salt form (10-iododecylammonium iodide), which is generally more stable and effective for filling iodide vacancies.

  • Form A: Free Amine (10-iododecylamine)

    • Use Case: Lewis base passivation (coordinating

      
      ).
      
    • Solvent: Chlorobenzene (CB) or Isopropanol (IPA).

  • Form B: Ammonium Salt (10-iododecylammonium iodide - 10-IDAI)

    • Use Case: Cation exchange and halide vacancy filling.

    • Synthesis: React 10-iododecylamine with equimolar Hydroiodic acid (HI) in ethanol at 0°C, evaporate, and recrystallize (diethyl ether/ethanol).

Passivation Solution Recipe

Standard Concentration: 2–5 mg/mL in Isopropanol (IPA).

ComponentQuantityNotes
10-IDAI Salt 10 mgHigh purity (>99.5%)
Isopropanol (IPA) 2 mLAnhydrous grade (Critical)
Temperature Room TempDissolve with mild vortexing

Critical Note: If using the free amine, dissolve 10-iododecylamine in Chlorobenzene (anti-solvent method) or IPA (post-treatment). The salt form in IPA is recommended for robust post-annealing treatment.

Experimental Protocol: Post-Deposition Surface Passivation

This workflow describes the deposition of 10-IDAI onto a crystallized perovskite film (e.g.,


 or 

) before HTL deposition.
Phase 1: Perovskite Film Preparation
  • Deposition: Spin-coat the perovskite precursor according to your standard baseline (e.g., 4000 rpm, 30s).

  • Annealing: Anneal at 100°C–150°C (depending on composition) to ensure full crystallization.

  • Cooling: Allow the film to cool to room temperature in a

    
    -filled glovebox. Do not apply passivation to a hot film.
    
Phase 2: Dynamic Spin-Coating of 10-IDA
  • Mounting: Place the cooled perovskite substrate on the spin coater.

  • Speed Setting: Set spin speed to 4000 rpm with an acceleration of 2000 rpm/s .

  • Dispensing:

    • Start the spinner.

    • Wait 5 seconds for speed to stabilize.

    • Dynamically dispense 50–70 µL of the 10-IDAI/IPA solution onto the center of the spinning substrate.

  • Drying: Continue spinning for 20–30 seconds to drive off the solvent.

Phase 3: Thermal Activation (Annealing)
  • Transfer: Move the substrate to a hotplate immediately.

  • Anneal: Heat at 100°C for 5–10 minutes .

    • Purpose: This step promotes the surface cation exchange reaction, allowing the bulky 10-IDA cations to anchor into the surface lattice A-sites and reorient the alkyl chains.

  • Cooling: Cool to room temperature before depositing the HTL (e.g., Spiro-OMeTAD).

Mechanism of Action

The following diagram illustrates the bifunctional passivation mechanism of 10-iododecylamine.

PassivationMechanism cluster_Surface Perovskite Surface Interface Defects Surface Defects (Pb2+, I- vacancies) Passivator 10-Iododecylammonium Iodide (10-IDAI) Solution Defects->Passivator Targeted by Anchoring 1. Anchoring (-NH3+ fills A-site / binds Pb) Passivator->Anchoring Spin Coating Hydrophobicity 2. Physical Shielding (C10 Alkyl Chain barrier) Anchoring->Hydrophobicity Self-Assembly Outcome Reduced Recombination & Enhanced Stability Anchoring->Outcome Defect Healing HalogenBond 3. Electronic Coupling (Terminal Iodine ... HTL) Hydrophobicity->HalogenBond Structural Orientation HalogenBond->Outcome Charge Extraction

Figure 1: Mechanistic pathway of 10-IDAI passivation. The ammonium head passivates defects, while the terminal iodine facilitates interaction with the subsequent Hole Transport Layer.

Characterization & Validation

To verify the efficacy of the protocol, the following characterization suite is mandatory.

MethodObservation TargetSuccess Criteria
Steady-State PL Recombination KineticsSignificant increase in PL intensity compared to control.
TRPL (Time-Resolved PL) Carrier LifetimeIncreased carrier lifetime (

), indicating reduced non-radiative recombination.
Contact Angle Surface EnergyWater contact angle increase (typically >80°) confirming hydrophobic alkyl chain coverage.
XPS Chemical BondingShift in

binding energy (approx. 0.2 eV) indicating

or

interaction.
SCLC Trap DensityReduced trap state density (

) calculated from the trap-filled limit voltage (

).

Troubleshooting Guide

Issue 1: Hazy or White Film after Passivation

  • Cause: Concentration of 10-IDAI is too high, leading to the formation of a thick, insulating 2D layer or bulk salt aggregation.

  • Solution: Dilute solution to 1–2 mg/mL or increase spin speed to 5000 rpm. Wash with pure IPA if necessary.

Issue 2: Reduced Fill Factor (FF)

  • Cause: The long alkyl chain (C10) is acting as an insulating barrier, blocking hole transfer.

  • Solution: Reduce annealing time (prevent excessive surface penetration) or verify the terminal iodine functionality (ensure the material is 10-iododecylamine, not just decylamine). The terminal iodine is crucial for tunneling/coupling.

Issue 3: Poor Solubility

  • Cause: 10-IDAI salt may be difficult to dissolve in pure IPA at high concentrations.

  • Solution: Mild heating (50°C) or adding a trace amount of DMF (not recommended if avoiding solvent damage) or simply filtering the solution with a 0.22 µm PTFE filter before use.

References

  • Alkylammonium Halide Passivation Basics: Jiang, Q., et al. (2019). Surface passivation of perovskite film for efficient solar cells. Nature Photonics, 13, 460–466. Link

  • Bifunctional Linker Strategy: Li, X., et al. (2020). Constructing heterojunctions by surface sulfidation for efficient inverted perovskite solar cells. Science, 367(6484), 1352-1358. (Demonstrates the principle of surface chemical anchoring).
  • Iodide-Terminal Passivation (Analogous Mechanisms): Liu, Y., et al. (2021). Phenylalkylammonium passivation enables perovskite light emitting diodes with record high-radiance operational lifetime.[2] Nature Communications.[3] (Discusses chain length and iodide interaction). Link

  • General Protocol for Organic Halide Post-Treatment: Chen, P., et al. (2018). Interfacial engineering of perovskite solar cells with 2D perovskite. Advanced Materials, 30(40), 1802695. Link

(Note: While specific literature on "10-iododecylamine" is emerging, the protocols above are standardized for the class of long-chain halo-alkylammonium passivators.)

Sources

Method

Self-assembled monolayer (SAM) formation with 10-iododecan-1-amine

Application Note: Reactive Surface Engineering via 10-Iododecan-1-amine Self-Assembled Monolayers Executive Summary This guide details the protocol for generating self-assembled monolayers (SAMs) using 10-iododecan-1-ami...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reactive Surface Engineering via 10-Iododecan-1-amine Self-Assembled Monolayers

Executive Summary

This guide details the protocol for generating self-assembled monolayers (SAMs) using 10-iododecan-1-amine (


) on noble metal substrates (Au, Pt). Unlike standard alkanethiols, this bifunctional molecule presents a unique challenge and opportunity: it possesses a surface-anchoring amine headgroup and a reactive alkyl-iodide tail.

Primary Application: Creation of hyper-reactive "clickable" interfaces. The amine anchors to the substrate, exposing the terminal iodine. This iodine serves as an excellent leaving group for subsequent nucleophilic substitution (


), allowing for the covalent attachment of azides, thiols, or functionalized biomarkers under mild conditions.

Critical Technical Challenge: The molecule is inherently unstable as a free base due to self-polymerization (intermolecular alkylation). This protocol incorporates strict handling measures to prevent bulk polymerization prior to surface assembly.

Mechanism of Action & Chemical Strategy

To successfully utilize 10-iododecan-1-amine, one must understand the competing kinetic pathways.

  • Pathway A (Desired): Adsorption of the amine (

    
    ) onto the Gold/Platinum surface via coordinate covalent bonding. The alkyl chains organize via Van der Waals forces, directing the Iodine (
    
    
    
    ) away from the surface.
  • Pathway B (Undesired): The amine of one molecule attacks the alkyl-iodide tail of another in solution, forming secondary amines and polymer aggregates.

Control Strategy: We utilize a "Dilute & Direct" approach. By keeping the concentration low (


) and using a solvent that solvates the alkyl chain well (Ethanol/THF), we favor surface adsorption over intermolecular collision.
Visualizing the Assembly Logic

SAM_Assembly Precursor 10-Iododecan-1-amine (Salt Form: R-NH3+ I-) FreeBase Free Base Generation (In-situ Deprotection) Precursor->FreeBase Base (e.g., TEA) Competition KINETIC COMPETITION FreeBase->Competition Polymer Polymerization (Precipitate/Defect) Competition->Polymer High Conc. (>5mM) SAM Ordered SAM (Au-NH2-R-I) Competition->SAM Low Conc. (1mM) + Clean Surface Func Post-Functionalization (Nucleophilic Attack on I) SAM->Func + Nucleophile (Azide/Thiol)

Figure 1: Kinetic competition between solution-phase polymerization and surface assembly. Success depends on concentration control.

Materials & Equipment

ComponentSpecificationPurpose
Ligand 10-iododecan-1-amine hydroiodidePrecursor (stored as salt for stability).
Substrate Polycrystalline Gold (Au) on Mica/GlassSurface for assembly.
Solvent A Anhydrous Ethanol (EtOH)Primary solvent for SAM formation.
Base Triethylamine (TEA)To deprotonate the amine salt in situ.
Cleaning Hydrogen Peroxide (30%) +

Piranha solution for substrate cleaning.[1]
Inert Gas High-purity Nitrogen (

) or Argon
To prevent oxidation and displace moisture.

Experimental Protocol

Phase 1: Substrate Preparation (The Foundation)

Safety Note: Piranha solution reacts violently with organics.[1] Use extreme caution.

  • Cleaning: Immerse the Au substrate in Piranha solution (3:1 conc.

    
    :30% 
    
    
    
    ) for 60 seconds.
    • Why: Removes organic contaminants and renders the gold hydrophilic.

  • Rinsing: Rinse copiously with ultrapure water (18.2

    
    ), then with absolute ethanol.
    
  • Drying: Dry under a stream of

    
     gas immediately before use.
    
Phase 2: Monolayer Assembly (The Critical Step)
  • Solution Prep: Prepare a 1.0 mM solution of 10-iododecan-1-amine hydroiodide in anhydrous ethanol.

    • Calculation: For 10 mL ethanol, dissolve ~4.0 mg of the salt (MW

      
       411  g/mol ).
      
  • Activation: Add 1.1 equivalents of Triethylamine (TEA) to the solution.

    • Action: This converts the ammonium salt (

      
      ) to the active free amine (
      
      
      
      ).
    • Timing:Use immediately. Do not store the free base solution.

  • Incubation: Immerse the clean Au substrate into the solution.

    • Duration: 12–24 hours at room temperature.

    • Environment:[1][2][3] Seal the container under

      
       atmosphere to prevent carbonate formation or oxidation.
      
  • Washing: Remove the substrate and rinse thoroughly:

    • Rinse 1: Ethanol (removes physisorbed layers).

    • Rinse 2: Hexane (removes non-polar byproducts).

    • Rinse 3: Ethanol.[1][2][3]

  • Drying: Blow dry with

    
    .
    
Phase 3: Quality Control (Self-Validation)
TechniqueExpected ResultInterpretation
Contact Angle

Indicates a hydrophobic surface (alkyl iodide termination). If

, the amine may be exposing upwards (disordered bilayer).
Ellipsometry Thickness

Consistent with a C10 chain tilted ~30° from normal.
XPS I(3d) doublet peaksConfirms presence of Iodine. N(1s) peak at ~399 eV confirms amine-Au bond.

Post-Functionalization Strategy

Once the SAM is formed, the terminal iodine allows for versatile surface chemistry.

Workflow: Azide Substitution (Click-Ready Surface)

  • Reagent: Prepare a saturated solution of Sodium Azide (

    
    ) in DMF (Dimethylformamide).
    
  • Reaction: Immerse the Iodine-terminated SAM chip into the

    
     solution.
    
  • Conditions: Heat to 40°C for 4 hours.

  • Mechanism: The Azide (

    
    ) performs an interfacial 
    
    
    
    attack, displacing the Iodine (
    
    
    ).
  • Result: A surface terminated with azide groups, ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with any alkyne-tagged drug or protein.

Visualizing the Reaction Pathway

Surface_Chemistry cluster_0 Step 1: Assembly cluster_1 Step 2: Functionalization Au Gold Substrate SAM Iodine-Terminated Surface (Au - NH2 - C10 - I) Au->SAM Incubation (EtOH) Linker 10-iododecan-1-amine Linker->SAM ClickSurface Azide-Terminated Surface (Au - NH2 - C10 - N3) SAM->ClickSurface SN2 Reaction (DMF, 40°C) Azide Sodium Azide (NaN3) Azide->ClickSurface

Figure 2: Transformation from Iodine-terminated SAM to Azide-terminated SAM.

Troubleshooting & Optimization

  • Issue: Low Coverage / Pinholes.

    • Cause: Amine adsorption on gold is weaker than thiol adsorption.[4]

    • Fix: Increase incubation time to 48 hours or use a "backfilling" step with a short-chain amine (e.g., butylamine) to fill gaps.

  • Issue: Haze on Surface.

    • Cause: Polymerization of the linker in solution depositing on the surface.

    • Fix: Reduce concentration to 0.5 mM. Ensure TEA is added immediately before substrate immersion, not hours before.

  • Issue: Loss of Monolayer during Washing.

    • Cause: Solvent too aggressive.

    • Fix: Avoid ultrasonic cleaning, which can strip amine-based SAMs. Use gentle stream rinsing only.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. [Link]

  • Smith, R. K., Lewis, P. A., & Weiss, P. S. (2004). Patterning Self-Assembled Monolayers. Progress in Surface Science, 75(1-2), 1-68. [Link]

  • Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. [Link]

  • Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold.[1] Journal of the American Chemical Society, 111(1), 321–335. [Link]

  • Chechik, V., & Stirling, C. J. (1998). Gold-Thiol Self-Assembled Monolayers.[1][5] The Chemistry of Organic Derivatives of Gold and Silver, 551-640. (Contextual grounding for amine vs thiol stability).

Sources

Application

Application Note: 10-Iododecan-1-amine (10-IDAI) as a Dual-Functional Hydrophobic Anchor in Perovskite Photovoltaics

This Application Note is designed for materials scientists and photovoltaic engineers focusing on interface engineering in perovskite solar cells (PSCs). It details the use of 10-iododecan-1-amine (10-IDA) , specifically...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for materials scientists and photovoltaic engineers focusing on interface engineering in perovskite solar cells (PSCs). It details the use of 10-iododecan-1-amine (10-IDA) , specifically converted to its ammonium salt 10-iododecylammonium iodide (10-IDAI) , as a dual-functional passivation agent.

Executive Summary

Surface defects and moisture ingress are the primary failure modes in halide perovskites. Traditional alkylamines (e.g., Octylamine, Oleylamine) provide a hydrophobic barrier but often lack electronic interaction at the "tail" end, leading to inefficient packing or void formation.

10-iododecan-1-amine (10-IDA) represents a next-generation "Dual-Anchor" ligand.

  • Head Group (-NH₃⁺): Anchors to A-site vacancies and coordinates with [PbI₆]⁴⁻ octahedra.

  • Alkyl Backbone (C10): Provides a critical hydrophobic barrier (Water Contact Angle > 90°).

  • Tail Group (-I): The terminal iodine is not merely inert; it engages in Halogen Bonding (XB) with neighboring iodide species or fills shallow halide vacancies at grain boundaries, creating a "supramolecular crosslink" that enhances film mechanical integrity and charge transport.

Mechanistic Theory

Unlike simple alkylamines which function as "insulating hairs," 10-IDAI acts as a conductive bridge . The terminal iodine introduces a polarizable site capable of


 interactions.
Signaling Pathway & Interaction Logic

The following diagram illustrates the dual-passivation mechanism where the ammonium head fills A-site vacancies while the terminal iodine mitigates iodine interstitials (


) or vacancies (

) through halogen bonding.

G cluster_0 Perovskite Surface Defects Pb_defect Undercoordinated Pb²⁺ I_defect Iodide Vacancy (V_I) Head Ammonium Head (-NH₃⁺) Head->Pb_defect Coordinate Bond Head->I_defect Electrostatic Fill Chain C10 Alkyl Chain (Hydrophobic Shield) Head->Chain Tail Terminal Iodine (-I) Chain->Tail Result Passivated Interface (Reduced Non-Radiative Recombination) Chain->Result Moisture Blocking Tail->Result Halogen Bonding (I···I interaction)

Caption: Mechanism of 10-IDAI passivation showing simultaneous defect healing (Head) and halogen-bonding stabilization (Tail).

Experimental Protocol

Phase 1: Pre-Activation (Synthesis of 10-IDAI Salt)

Note: Using the free amine directly can deprotonate the perovskite surface (acid-base reaction), leading to degradation. It is critical to convert 10-iododecan-1-amine to its hydroiodide salt.

Reagents:

  • 10-iododecan-1-amine (High purity, >98%)

  • Hydroiodic acid (HI), 57 wt% in water, stabilized

  • Ethanol (Anhydrous) & Diethyl Ether

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of 10-iododecan-1-amine in 10 mL of ethanol in a round-bottom flask at 0°C (ice bath).

  • Protonation: Dropwise add stoichiometric HI (1:1 molar ratio) under vigorous stirring. React for 2 hours.

  • Precipitation: Evaporate the solvent using a rotary evaporator at 50°C until a viscous solid remains.

  • Washing: Wash the precipitate 3 times with cold diethyl ether to remove unreacted iodine/amine.

  • Drying: Dry the white/off-white powder in a vacuum oven at 60°C overnight. Store in a desiccator.

Phase 2: Surface Passivation Workflow

This protocol assumes a standard


 or 

perovskite film has already been annealed and cooled to room temperature.

Materials:

  • Solvent: Isopropanol (IPA) – Anhydrous (Water content < 50 ppm).

  • Concentration: 5 mg/mL (Optimization window: 2–10 mg/mL).

Protocol:

  • Solution Prep: Dissolve 10-IDAI in IPA to a concentration of 5 mg/mL . Sonicate for 10 minutes to ensure full dissolution.

    • Critical Check: The solution must be clear. If cloudy, filter through a 0.22 µm PTFE filter.

  • Dynamic Spin Coating:

    • Place the perovskite substrate on the spinner.

    • Set spin speed to 4000 rpm (acceleration 2000 rpm/s).

    • Dispense 50 µL of the 10-IDAI solution onto the spinning substrate (dynamic dispensing) at t = 5 seconds.

    • Spin for a total of 30 seconds.

  • Annealing (The "Lock-in" Step):

    • Immediately transfer the film to a hotplate.

    • Anneal at 100°C for 5 minutes .

    • Why: This thermal energy drives the

      
       into the A-site vacancies and orients the alkyl chains vertically.
      

Validation & Quality Control (Self-Validating Systems)

To ensure the protocol worked, you must observe specific shifts in material properties.

MetricTest MethodExpected Result (Pass Criteria)Mechanism
Surface Hydrophobicity Water Contact Angle> 95° (Control: ~40-60°)C10 Alkyl chain exposure.
Defect Density Steady-State PL> 2x Intensity increase vs. ControlSuppression of non-radiative traps.
Crystallinity XRD (Low Angle)New peak at ~4-6° (2θ) Formation of 2D/quasi-2D capping layer (optional but common).
Trap Density SCLC (Hole-only device)V_TFL increases Passivation of deep traps.
Data Interpretation: Halogen Bonding Evidence

If the terminal iodine is active, you should observe a shift in the XPS binding energy of the Iodine 3d orbital compared to a non-iodinated control (e.g., Decylammonium).

  • I 3d peak: Expect a shift of ~0.2–0.4 eV towards higher binding energy, indicating electron density donation via halogen bonding.

References

  • Hydrophobic Anchors in Perovskites

    • Cho, K. T., et al. "Hydrophobic perovskites based on an alkylamine compound for high efficiency solar cells with improved environmental stability."[1] Journal of Materials Chemistry A, 2018.

  • Halogen Bonding for Passivation

    • Abate, A., et al. "Halogen Bonding in 2D Hybrid Halide Perovskites." Politecnico di Milano Theses, 2020.
  • Long-Chain Amine Protocols

    • Jiang, Q., et al. "Surface passivation of perovskite film for efficient solar cells."[2][3] Nature Photonics, 2019. (Standard protocol basis for alkylammonium salts).

  • Iodine Vacancy Management

    • Zhang, F., et al. "Passivation of Iodine Vacancies of Perovskite Films by Reducing Iodine to Triiodide Anions.
  • Chemical Data

    • "1-Iododecan-1-amine Compound Summary." PubChem, 2025.[4]

Sources

Method

Application Note &amp; Protocol: A Two-Step Strategy for Covalent Grafting of 10-Iododecylamine onto Silica Surfaces

Abstract This document provides a comprehensive guide for the covalent immobilization of 10-iododecylamine onto silica surfaces, a critical procedure for creating functionalized substrates used in advanced material scien...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the covalent immobilization of 10-iododecylamine onto silica surfaces, a critical procedure for creating functionalized substrates used in advanced material science, biosensor development, and targeted drug delivery systems. Direct silanization with 10-iododecylamine is not feasible; therefore, this protocol details a robust and reliable two-step methodology. The procedure first involves the silanization of the silica surface with a chloroalkylsilane linker, (3-chloropropyl)triethoxysilane (CPTES), to create a reactive halide-terminated monolayer. Subsequently, a nucleophilic substitution reaction is employed to covalently graft the primary amine of 10-iododecylamine onto the chlorinated surface. This guide offers in-depth, step-by-step protocols, explains the chemical causality behind experimental choices, and outlines essential characterization techniques for validating the success of each modification stage.

Introduction: The Rationale for a Two-Step Grafting Approach

The functionalization of silica surfaces with primary amines is a cornerstone of surface chemistry, enabling the subsequent attachment of a vast array of molecules, from nanoparticles to biological ligands. While direct grafting of aminosilanes like APTES is common, immobilizing a non-silane molecule such as 10-iododecylamine requires a more nuanced strategy.[1][2] The terminal iodo- group on the C10 alkyl chain offers a valuable site for further "click" chemistry or other coupling reactions, while the amine serves as the attachment point to the surface.

This protocol circumvents the limitations of direct attachment by employing a well-established two-step process:

  • Activation and Linker Attachment: The native silica (SiO₂) surface is first activated to maximize the density of surface silanol (Si-OH) groups. A linker molecule, (3-chloropropyl)triethoxysilane, is then grafted onto these activated sites. This reaction proceeds via hydrolysis of the silane's ethoxy groups to form reactive silanols, which then condense with the surface silanols to form stable covalent siloxane (Si-O-Si) bonds.[3][4][5]

  • Nucleophilic Substitution: The surface is now decorated with reactive chloropropyl groups. The primary amine of 10-iododecylamine acts as a nucleophile, attacking the electrophilic carbon attached to the chlorine atom and displacing the chloride to form a stable secondary amine linkage. This alkylation approach is a highly efficient method for covalently bonding amines to pre-functionalized surfaces.[6]

This method ensures a controlled, covalent linkage, resulting in a stable and well-defined functionalized surface ready for subsequent applications.

Reaction Mechanism and Experimental Workflow

The overall process is a sequential surface modification, as depicted in the diagrams below. Success at each stage is critical for the final outcome.

Chemical Reaction Pathway

The following diagram illustrates the two-stage chemical transformation of the silica surface.

G cluster_0 Stage 1: Silanization with CPTES cluster_1 Stage 2: Nucleophilic Substitution Silica Silica Surface (Si-OH) ChlorinatedSilica Chloropropyl-Functionalized Silica (Si-O-Si-(CH2)3-Cl) Silica->ChlorinatedSilica Toluene (anhydrous) Reflux CPTES (3-chloropropyl)triethoxysilane (CPTES) CPTES->ChlorinatedSilica FinalProduct 10-Iododecylamine-Grafted Silica (Si-O-Si-(CH2)3-NH-(CH2)10-I) ChlorinatedSilica->FinalProduct Toluene (anhydrous) Reflux Iododec 10-Iododecylamine (I-(CH2)10-NH2) Iododec->FinalProduct

Caption: Chemical pathway for grafting 10-iododecylamine onto silica.

Overall Experimental Workflow

This flowchart outlines the complete experimental procedure from substrate preparation to final characterization.

A Start: Silica Substrate B Surface Cleaning & Activation (Piranha or Acid/Base) A->B C Characterization 1 (Contact Angle, AFM) B->C Verify Cleanliness D CPTES Grafting (Anhydrous Toluene, Reflux) B->D E Washing & Curing D->E F Characterization 2 (XPS, FTIR, Ellipsometry) E->F Verify Linker Attachment G 10-Iododecylamine Grafting (Anhydrous Toluene, Reflux) E->G H Final Washing & Drying G->H I Final Characterization 3 (XPS, Contact Angle, AFM) H->I Verify Final Product J End: Functionalized Surface I->J

Caption: Step-by-step experimental workflow for surface modification.

Materials and Methods

Reagents
ReagentGradeSupplier (Example)Notes
Silica SubstratesWafers, nanoparticles, or glass slidesUniversity Wafer, Sigma-AldrichSelect appropriate for application.
(3-chloropropyl)triethoxysilane (CPTES), ≥97%ReagentSigma-AldrichStore under inert gas. Highly moisture sensitive.
10-Iododecylamine hydrochlorideCustom Synthesis or SpecialtyTCI, BroadPharmConvert to free base before use.
Toluene, Anhydrous≥99.8%Sigma-AldrichUse a freshly opened bottle or dry over molecular sieves.
Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher ScientificFor Piranha solution. Extreme caution required.
Hydrogen Peroxide (H₂O₂)30% (w/w) in H₂OFisher ScientificFor Piranha solution. Extreme caution required.
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Sigma-AldrichFor converting amine salt to free base.
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction of free base amine.
Methanol, Ethanol, AcetoneACS GradeFisher ScientificFor washing steps.
Ultrapure Water18.2 MΩ·cmMillipore SystemFor rinsing.
Nitrogen (N₂) or Argon (Ar)High PurityLocal SupplierFor maintaining an inert atmosphere.
Equipment
  • Schlenk line or glovebox for inert atmosphere reactions

  • Reflux condenser and heating mantle

  • Sonicator bath

  • Centrifuge (for nanoparticle substrates)

  • Oven capable of 120 °C

  • Standard laboratory glassware (dried overnight at 120 °C before use)

  • Characterization instruments: Contact Angle Goniometer, XPS, FTIR, AFM, Spectroscopic Ellipsometer.

Detailed Experimental Protocols

Safety First: Piranha solution is extremely corrosive, energetic, and a strong oxidizer. It reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat. Prepare and use only in a certified chemical fume hood.

Protocol A: Preparation of 10-Iododecylamine Free Base
  • Dissolve 10-iododecylamine hydrochloride in a minimal amount of ultrapure water.

  • Slowly add 1 M NaOH solution dropwise while stirring until the pH of the solution is >11. A milky precipitate of the free base should form.

  • Extract the aqueous solution three times with an equal volume of dichloromethane (DCM).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the DCM under reduced pressure (rotary evaporator) to yield the free base as an oil or waxy solid. Store under inert gas until use.

Protocol B: Silica Substrate Cleaning and Activation
  • Initial Cleaning: Sonicate the silica substrates sequentially in acetone, ethanol, and ultrapure water for 15 minutes each. Dry the substrates under a stream of nitrogen.

  • Piranha Activation: In a glass container, prepare the piranha solution by slowly and carefully adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. The solution will become very hot.

  • Immerse the cleaned, dry substrates in the hot piranha solution for 30-45 minutes.

  • Rinsing: Carefully remove the substrates and rinse extensively with ultrapure water. This is a critical step to remove all traces of acid.

  • Final Drying: Rinse with ethanol and dry under a nitrogen stream. Finally, dry in an oven at 120 °C for at least 2 hours to remove physisorbed water. The surface is now activated and highly hydrophilic.

Protocol C: Grafting of (3-chloropropyl)triethoxysilane (CPTES) Linker

Causality: This step must be performed under anhydrous conditions to prevent self-polymerization of CPTES in solution, which would lead to a thick, uneven, and unstable film on the surface.[1] Toluene is a common, non-reactive solvent for this process.[7]

  • Place the activated, dry silica substrates into a flame-dried Schlenk flask under a nitrogen or argon atmosphere.

  • Add enough anhydrous toluene to completely submerge the substrates.

  • Using a syringe, add CPTES to the toluene to achieve a final concentration of 1-2% (v/v).

  • Equip the flask with a condenser and heat the solution to reflux (approx. 110 °C) under the inert atmosphere for 4-6 hours.

  • After the reaction, allow the flask to cool to room temperature.

  • Remove the substrates and wash them thoroughly to remove non-covalently bound silane. Sonicate for 5 minutes each in fresh toluene, followed by ethanol, and then dry with nitrogen.

  • Curing: Place the washed substrates in an oven at 110-120 °C for 1 hour. This step drives the condensation reaction to completion, forming more covalent Si-O-Si bonds and increasing the stability of the monolayer.[3]

Protocol D: Grafting of 10-Iododecylamine

Causality: The amine nucleophilically attacks the carbon-chlorine bond. Using an excess of the amine helps drive the reaction to completion. Anhydrous conditions prevent side reactions with any remaining reactive silanol groups.

  • Place the CPTES-functionalized substrates into a clean, dry Schlenk flask under an inert atmosphere.

  • Prepare a solution of the 10-iododecylamine free base (from Protocol A) in anhydrous toluene (e.g., 50-100 mM). Ensure enough solution is prepared to fully immerse the substrates.

  • Add the amine solution to the flask.

  • Heat the solution to reflux (approx. 110 °C) under the inert atmosphere for 12-24 hours.[6]

  • After the reaction period, cool the flask to room temperature.

  • Remove the substrates and wash them extensively to remove unreacted amine. Sonicate for 5 minutes each in fresh toluene, ethanol, and finally methanol.

  • Dry the final functionalized substrates under a stream of nitrogen. Store in a desiccator.

Characterization and Validation

A multi-technique approach is essential to validate each stage of the surface modification.

StageTechniqueExpected Result & Interpretation
Post-Activation (B) Water Contact AngleAngle should be <10°. Confirms a clean, hydrophilic surface with high silanol density.
AFMExtremely smooth surface (RMS roughness < 0.5 nm).
Post-CPTES Grafting (C) Water Contact AngleAngle should increase to ~60-75°. Indicates successful grafting of the more hydrophobic chloropropyl group.
EllipsometryA uniform layer thickness of ~1-2 nm should be observed.
XPSAppearance of a Cl 2p signal (~200 eV). The C 1s signal will increase.
Post-Iododecylamine (D) Water Contact AngleAngle should further increase to >90°. The long alkyl chain significantly increases surface hydrophobicity.
XPSAppearance of N 1s (~400 eV) and I 3d (~620 eV) signals. The Cl 2p signal should be significantly diminished or absent. The N/Si and I/Si atomic ratios can be used to estimate surface coverage.[8]
FTIR (ATR mode)Appearance of C-H stretching peaks (~2850-2960 cm⁻¹) and N-H bending (~1560 cm⁻¹).
AFMSurface should remain smooth, confirming monolayer formation and absence of significant aggregation.

Quantitative Data and Troubleshooting

ParameterRecommended ValueRationale / Troubleshooting
CPTES Concentration 1-2% (v/v)Lower concentrations favor monolayer formation. Higher concentrations risk multilayer polymerization.[1]
10-Iododecylamine Conc. 50-100 mMEnsures a sufficient excess to drive the substitution reaction to completion.
Reaction Solvent Anhydrous ToluenePrevents premature hydrolysis of silane. Other anhydrous, high-boiling point solvents like xylene can be used.
Reflux Time (CPTES) 4-6 hoursAdequate time for monolayer formation. Significantly longer times may not improve coverage.
Reflux Time (Amine) 12-24 hoursNucleophilic substitution on a surface can be slow; longer times ensure higher reaction yield.
Curing Temperature 110-120 °CPromotes covalent bond formation and removes water without thermally degrading the organic layer.
Problem: Low Contact Angle after final step -Incomplete amine reaction. Possible causes: Inactive (salt form) amine used, insufficient reaction time, or moisture contamination.
Problem: Hazy/Cloudy Surface -Multilayer polymerization of CPTES. Cause: Moisture in the reaction vessel or solvent. Ensure all glassware and reagents are scrupulously dry.[2]
Problem: High Cl signal in final XPS -Incomplete substitution reaction. Increase amine concentration or reaction time.

Conclusion

The two-step procedure detailed in this application note provides a reliable and scientifically validated method for the covalent grafting of 10-iododecylamine onto silica surfaces. By first creating a reactive chloropropyl-terminated surface via silanization, followed by a nucleophilic substitution with the target amine, a stable, well-defined functionalized surface is achieved. Careful control of reaction conditions, particularly the exclusion of water, is paramount to success. The outlined characterization techniques are essential for confirming the outcome of each step, ensuring the final substrate is suitable for its intended high-technology application.

References

  • Di Mauro, G., et al. (2021). Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. Molecules. Available at: [Link]

  • Chehimi, M. M., et al. (2019). Self-assembly of amino-terminated monolayers depending on the chemical structure. New Journal of Chemistry. Available at: [Link]

  • Park, J., Park, Y. J., & Jun, C. (2011). Post-grafting of silica surfaces with pre-functionalized organosilanes: new synthetic equivalents of conventional trialkoxysilanes. Chemical Communications. Available at: [Link]

  • Metwalli, E., et al. (2006). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Journal of Colloid and Interface Science. Available at: [Link]

  • Widati, A. A., et al. (2022). Amine-functionalized porous silica production via ex- and in-situ method using silicate precursors as a selective adsorbent for CO2 capture applications. Scientific Reports. Available at: [Link]

  • Wu, P.-H., et al. (2020). Organosiloxane Monolayers Terminated with Amine Groups as Adhesives for Si Metallization. ACS Applied Nano Materials. Available at: [Link]

  • Ullah, M. W., et al. (2017). Development of amidoxime functionalized silica by radiation-induced grafting. Journal of Applied Polymer Science. Available at: [Link]

  • Ito, M., et al. (2021). Development of Amino-Functionalized Silica by Co-condensation and Alkylation for Direct Air Capture. ACS Omega. Available at: [Link]

  • Dubois, G., et al. (2007). Study of Two Grafting Methods for Obtaining a 3-Aminopropyltriethoxysilane Monolayer on Silica Surface. Journal of Inorganic and Organometallic Polymers and Materials. Available at: [Link]

  • D'Agostino, G., et al. (2014). surface modification of silica nanoparticles by means of silanes: effect of various parameters on the. Research Article. Available at: [Link]

  • Rea, I., et al. (2013). Optical characterization of aminosilane-modified silicon dioxide surface for biosensing. Journal of the European Optical Society-Rapid Publications. Available at: [Link]

  • Cha, J. N., et al. (1999). Proposed reaction mechanism of silicon ethoxide condensation catalyzed... ResearchGate. Available at: [Link]

  • O'Reilly, R. K., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances. Available at: [Link]

  • Wang, H., & Chen, S. (2011). How To Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-Derived Layers on Silica. Langmuir. Available at: [Link]

  • Rea, I., et al. (2013). Optical characterization of aminosilane-modified silicon dioxide surface for biosensing. ResearchGate. Available at: [Link]

  • Gonzalez, L., et al. (2013). Mechanism and Kinetics of the OH Radical Reaction with Formaldehyde Bound to an Si(OH)4 Monomer. Redalyc. Available at: [Link]

  • Postnikov, P. S., et al. (2021). Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane. Coatings. Available at: [Link]

  • O'Reilly, R. K., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. RSC Publishing. Available at: [Link]

  • Wesolowski, D. J., et al. (2012). Molecular Dynamics Simulations of Aldol Condensation Catalyzed by Alkylamine-Functionalized Crystalline Silica Surfaces. Journal of the American Chemical Society. Available at: [Link]

  • Wang, H., & Chen, S. (2011). How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica. PMC. Available at: [Link]

  • Sulpizi, M., et al. (2004). Grafting of one chain organosilane on silica surface; see also Table 1, column 1. ResearchGate. Available at: [Link]

  • Chen, S. (2010). Investigation and Preparation of Hydrolytically Stable Aminosilane-derived Layers on Silica Surfaces. IDA. Available at: [Link]

  • Liberman, A., et al. (2014). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. PMC - NIH. Available at: [Link]

  • Brinkmann, A., et al. (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Silanization. Wikipedia. Available at: [Link]

  • Brinkmann, A., et al. (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. Analytical Chemistry. Available at: [Link]

  • Wang, H., & Chen, S. (2011). How To Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-Derived Layers on Silica. ResearchGate. Available at: [Link]

  • Brinkmann, A., et al. (2018). Quantification and stability of surface amine groups on silica nanoparticles using solution NMR. ResearchGate. Available at: [Link]

  • Rea, I., et al. (2013). Optical characterization of aminosilane-modified silicon dioxide surface for biosensing. SPIE. Available at: [Link]

  • Uden, M., et al. (2022). Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth. PMC. Available at: [Link]

  • Esplandiu, M. J., et al. (2021). Reproducibility and stability of silane layers in nanoconfined electrochemical systems. RSC Publishing. Available at: [Link]

  • Andresen, H., et al. (2018). A Versatile Silica Functionalization Strategy for Organic Phase Nanomaterials. ChemRxiv. Available at: [Link]

  • Gawalt, E. S., et al. (2010). Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Conce. Primetech Analytical. Available at: [Link]

  • Liberman, A., et al. (2014). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. PubMed. Available at: [Link]

  • Miller, P. J., & Shantz, D. F. (2020). Covalently functionalized uniform amino-silica nanoparticles. Synthesis and validation of amine group accessibility and stability. RSC Publishing. Available at: [Link]

Sources

Application

Solid-phase synthesis applications of long-chain alkyl iodide amines

Application Note: Solid-Phase N-Alkylation with Long-Chain Alkyl Iodides Subtitle: Precision Synthesis of Lipopeptides and Peptidomimetics via the Fukuyama Strategy Introduction The incorporation of long-chain alkyl grou...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase N-Alkylation with Long-Chain Alkyl Iodides

Subtitle: Precision Synthesis of Lipopeptides and Peptidomimetics via the Fukuyama Strategy

Introduction

The incorporation of long-chain alkyl groups into peptide backbones is a transformative strategy in drug discovery. It imparts lipophilicity to hydrophilic sequences, dramatically improving membrane permeability , extending plasma half-life (via albumin binding), and enabling the creation of self-assembling nanostructures .

While fatty acid acylation (N-acylation) is common, it removes the basicity of the amine. N-alkylation , conversely, retains the cationic character of the amine (at physiological pH) while introducing a hydrophobic anchor. This application note details the use of long-chain alkyl iodides for the solid-phase synthesis (SPS) of N-alkylated peptides and peptidomimetics.

We focus on the Fukuyama-Mitsunobu strategy. Unlike direct alkylation, which suffers from poly-alkylation and poor yields on solid support, the Fukuyama method uses a sulfonamide "temporary protecting group" to activate the amine for mono-alkylation, ensuring high fidelity even with steric bulk.

Core Chemistry & Mechanism

The superior reactivity of alkyl iodides (


) compared to bromides or chlorides is critical in solid-phase applications where diffusion and steric hindrance are limiting factors. The iodide is an excellent leaving group, facilitating 

substitution under mild basic conditions.
The Fukuyama Strategy on Solid Phase
  • Activation: The resin-bound primary amine is protected with 2-nitrobenzenesulfonyl chloride (2-NsCl) or 2,4-dinitrobenzenesulfonyl chloride (DNsCl). The resulting sulfonamide acidifies the N-H proton (

    
    ).
    
  • Alkylation: The sulfonamide is deprotonated by a non-nucleophilic base (e.g., DBU) and reacts with the long-chain alkyl iodide .

  • Deprotection: The Ns group is removed via nucleophilic aromatic substitution using a thiol and base, revealing the secondary amine.

Mechanism Diagram

FukuyamaAlkylation Figure 1: Fukuyama N-Alkylation Pathway on Solid Support Resin Resin-Linker-NH2 Sulfonamide Resin-Linker-NH-Ns (Activated Amine) Resin->Sulfonamide Sulfonylation NsCl 2-NsCl (Activation) Alkylated Resin-Linker-N(R)-Ns (Stable Intermediate) Sulfonamide->Alkylated SN2 Alkylation AlkylIodide Alkyl Iodide (R-I) + DBU AlkylIodide->Alkylated Product Resin-Linker-NH-R (Secondary Amine) Alkylated->Product Ns Removal Deprotection Mercaptoethanol + DBU

Experimental Protocols

Reagents & Materials
  • Resin: Rink Amide or Wang resin (0.4–0.6 mmol/g loading recommended to reduce steric crowding).

  • Alkylating Agent: Long-chain alkyl iodide (e.g., 1-iodohexadecane). Note: If commercial iodides are unavailable, convert alcohols to iodides using

    
     in solution before SPS.
    
  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

  • Ns-Chloride: 2-Nitrobenzenesulfonyl chloride (2-NsCl).

  • Deprotection Cocktail: 2-Mercaptoethanol (2-ME) or 2,2'-(ethylenedioxy)diethanethiol.[2]

Protocol 1: Site-Specific N-Alkylation of Peptide Backbone

Use this protocol to introduce an alkyl tail at the N-terminus or an internal residue of a growing peptide chain.

Step 1: Fukuyama Activation (Ns-Protection)

  • Swell the resin-bound peptide (free amine form) in DCM for 10 min.

  • Dissolve 2-NsCl (4 eq) and Collidine (10 eq) in anhydrous DCM.

  • Add solution to resin and shake for 1 hour at room temperature.

  • Wash resin: DCM (

    
    ), DMF (
    
    
    
    ).
    • QC Check: Kaiser test should be negative (colorless).

Step 2: N-Alkylation

  • Dissolve Alkyl Iodide (10 eq) and DBU (5 eq) in anhydrous DMF (or NMP for difficult sequences).

    • Expert Tip: For very long chains (

      
      ), use a 1:1 mixture of DMF/THF to improve solubility of the alkyl iodide.
      
  • Add to resin and shake for 6–12 hours at room temperature.

    • Optimization: For extremely hindered systems, heat to 50°C or repeat the step once.

  • Wash resin: DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ).

Step 3: Ns-Deprotection

  • Prepare a solution of 2-Mercaptoethanol (10 eq) and DBU (5 eq) in DMF.

  • Add to resin and shake for 30 minutes .

  • Repeat this step once to ensure complete removal.

  • Wash resin extensively: DMF (

    
    ), DCM (
    
    
    
    ).
    • QC Check: Chloranil test (for secondary amines) should be positive (blue/green).

Step 4: Peptide Elongation (Optional)

  • Couple the next amino acid using highly efficient reagents (e.g., HATU/HOAt) as coupling to a secondary amine is sterically demanding. Double coupling is mandatory.

Protocol 2: C-Terminal N-Alkylation (Modified Linker)

Use this protocol to create peptides with a C-terminal N-alkyl amide (e.g.,


).
  • Resin Selection: Use a BAL (Backbone Amide Linker) or activate a standard Rink Amide resin.

  • Activation: Treat Rink Amide resin with 2-NsCl/Collidine (as above).

  • Alkylation: React with Alkyl Iodide (10 eq) + DBU (10 eq) in DMF for 24 hours.

  • Deprotection: Remove Ns group with Mercaptoethanol/DBU.

  • First Residue Loading: Couple the first Fmoc-amino acid to the newly formed secondary amine using HATU (5 eq) and DIEA (10 eq) for 2 hours (Double couple).

  • Elongation: Proceed with standard SPPS.

Technical Data & Optimization

Alkyl Halide Reactivity Comparison

The choice of halide is the single biggest variable in yield.

Halide TypeReactivity (

)
Recommended Eq.Reaction TimeNotes
Alkyl Iodide High 5–10 6–12 h Preferred reagent. Cleanest profile.
Alkyl BromideModerate10–2012–24 hOften requires heating (50°C).
Alkyl ChlorideLowN/AN/AUnsuitable for solid phase.
Alkyl MesylateModerate10–2012–24 hGood alternative if iodide is unstable.
Troubleshooting Guide
IssueProbable CauseSolution
Incomplete Alkylation Steric hindrance or aggregation.Switch solvent to NMP. Increase temperature to 50°C. Use LiBr in THF to disrupt aggregation.
Incomplete Ns-Removal Insufficient base or reaction time.Use 2,2'-(ethylenedioxy)diethanethiol instead of mercaptoethanol (non-volatile, more effective).[2]
Peptide Fragmentation TFA cleavage of N-alkyl peptides.[3][4]Warning: N-alkyl peptides can fragment via an oxazolone mechanism during TFA cleavage.[3][4] Keep TFA cleavage time short (<2 h) and avoid heating during cleavage.
Precipitate in Reaction Alkyl iodide insolubility.Use a co-solvent mixture: DMF/DCM (1:1) or DMF/THF (1:1).

Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing Lipopeptide Libraries.

LipopeptideWorkflow Figure 2: Strategic Workflow for Lipopeptide Synthesis Start Start: Resin-Bound Amine CheckPos Target Position? Start->CheckPos NTerm N-Terminal Modification CheckPos->NTerm End of Seq Internal Internal Backbone Mod CheckPos->Internal Mid-Seq CTerm C-Terminal Amide Mod CheckPos->CTerm Start of Seq Method1 Protocol 1: Fukuyama (Post-Synthesis) NTerm->Method1 Method2 Protocol 1: Fukuyama (During Assembly) Internal->Method2 Method3 Protocol 2: Modified Linker (Pre-Assembly) CTerm->Method3 Cleavage TFA Cleavage (Minimize Time) Method1->Cleavage Method2->Cleavage Method3->Cleavage Purification HPLC Purification (C4 or C8 Column) Cleavage->Purification

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link

  • Yang, L., & Chiu, K. (1997). Solid Phase Synthesis of N-Alkylamides and N-Alkylamines.[5] Tetrahedron Letters, 38(42), 7307-7310. Link

  • Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides.[2] Biopolymers, 96(1), 97-102. Link

  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301-2302. Link

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized Selective N-Methylation of Peptides on Solid Support. Journal of Peptide Science, 12(3), 213-219. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing self-polymerization of 10-iododecan-1-amine free base

Topic: Preventing Self-Polymerization of 10-Iododecan-1-amine Free Base Audience: Medicinal Chemists, PROTAC Researchers, and Process Chemists. The Core Hazard: "Head-to-Tail" Self-Annihilation The Problem: You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Self-Polymerization of 10-Iododecan-1-amine Free Base

Audience: Medicinal Chemists, PROTAC Researchers, and Process Chemists.

The Core Hazard: "Head-to-Tail" Self-Annihilation

The Problem: You are likely observing your clear oil turn into a gummy, insoluble solid or seeing your LCMS purity crash within minutes.

The Chemistry: 10-iododecan-1-amine is an AB-type monomer . It contains a nucleophile (primary amine, A) and an electrophile (alkyl iodide, B) on the same flexible carbon chain. In its free base form, the amine is "naked" and highly reactive. Because the 10-carbon chain is too long to favor rapid intramolecular cyclization (forming an 11-membered ring is kinetically slow), the dominant pathway is intermolecular


 attack .

One molecule’s amine attacks another molecule’s iodide. This creates a dimer, then an oligomer, and finally a cross-linked poly-ammonium network. This process is irreversible.

Mechanism Visualization

Polymerization Monomer Monomer (Free Base) NH2-(CH2)10-I TS Transition State (Intermolecular Sn2) Monomer->TS Collision (Conc. Dependent) Dimer Dimer (Ionic Species) I-...(CH2)10-NH2+-(CH2)10-I TS->Dimer Head-to-Tail Attack Polymer Polymer/Gum Insoluble Poly-ammonium Salt Dimer->Polymer Chain Propagation (Runaway Reaction)

Figure 1: The "Head-to-Tail" polymerization cascade. Once the amine is deprotonated, it immediately seeks an electrophile. In a concentrated solution, it finds its neighbor.

The "Salt Shield" Strategy (Prevention)

The only reliable way to store this molecule is by removing the nucleophilicity of the amine. This is achieved by protonation.

Stability Comparison Table
FeatureFree Base (

)
Hydroiodide Salt (

)
Reactivity High (Self-reactive)Inert (Shelf-stable)
Nucleophile Active Amine (

)
Blocked Ammonium (

)
Physical State Clear/Yellow OilWhite/Off-white Solid
Storage < 1 hour at 0°CMonths at -20°C
Solubility DCM, Et2O, THFMeOH, DMSO, Water
Critical Rule: The "Flash Free-Basing" Protocol

Never store the free base. Never heat the free base to dryness. If your reaction requires the free base (e.g., for a nucleophilic substitution where base cannot be present in situ), generate it immediately before use using the workflow below.

Experimental Workflow: Safe Generation & Use

Scenario: You need to react 10-iododecan-1-amine with a core scaffold (e.g., a phenol or another amine) to build a PROTAC linker.

Protocol: Biphasic "Flash" Extraction
  • Dissolution: Dissolve the 10-iododecan-1-amine hydroiodide salt in a minimal amount of water or saturated

    
     (aqueous).
    
  • Extraction: Add an equal volume of cold Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    
  • Basification: If using water in step 1, add saturated

    
     or 
    
    
    
    until pH > 9. Shake vigorously.
  • Separation: Collect the organic layer (containing the free base).

  • Drying (CRITICAL): Dry over

    
     for max 5 minutes  in an ice bath.
    
  • Usage: Filter directly into your reaction vessel containing the target electrophile. Do not concentrate to dryness.

Workflow Visualization

Workflow cluster_danger DANGER ZONE Start Start: Amine Salt (Stored at -20°C) Extract Biphasic Extraction DCM + Sat. NaHCO3 (Cold) Start->Extract Organic Organic Layer (Contains Free Base) Extract->Organic Rotovap Rotovap to Dryness (Heat + Concentration) Organic->Rotovap DO NOT DO THIS DirectUse Direct Addition to Reaction Vessel Organic->DirectUse Correct Path (Keep Cold/Dilute) Polymer Result: Polymer Gum Rotovap->Polymer

Figure 2: The "Flash Free-Basing" workflow. The red path indicates the common error of concentrating the free base, which forces polymerization.

Troubleshooting & FAQs

Q1: I rotovapped the free base to check the weight, and now it's a gum that won't dissolve in DCM. Can I save it?

  • Diagnosis: You have polymerized the material.[1][2] The "gum" is likely a mixture of oligomeric ammonium salts.

  • Solution: It is generally irrecoverable . You can try sonicating in DMSO to break up physical aggregates, but the covalent bonds formed are permanent. Discard and restart using the "Flash" protocol.

Q2: Can I use DMF or DMSO as the solvent for the free base?

  • Technical Advice: Avoid if possible. Polar aprotic solvents like DMF and DMSO stabilize the transition state of

    
     reactions and leave the amine "naked" (unsolvated), drastically accelerating self-polymerization.
    
  • Alternative: Use non-polar solvents (DCM, Toluene) or protic solvents (MeOH) if chemistry permits, as they retard the self-reaction kinetics.

Q3: My reaction requires heating (80°C). How do I prevent polymerization during the reaction?

  • Strategy: Use Inverse Addition .

    • Do not dump the amine into the hot flask.

    • Have your target molecule (the electrophile you want it to react with) in the flask at 80°C in high excess.

    • Slowly add the 10-iododecan-1-amine solution dropwise.

    • Why? This keeps the concentration of the amine low relative to the target, statistically favoring the Cross-Reaction over the Self-Reaction.

Q4: How do I synthesize the salt form if I bought the free base?

  • Protocol: Immediately dilute the free base in

    
    . Add 
    
    
    
    (in dioxane or ether) dropwise at 0°C. The white solid precipitate is your stable salt. Filter and store at -20°C.

References

  • Burslem, G. M., et al. (2018). "Small-Molecule Proteolysis-Targeting Chimeras (PROTACs)." Chemical Reviews, 118(14), 6727–6777.

    • Context: Discusses the synthesis of alkyl linkers and the necessity of protecting groups or salt forms during handling.
  • Steunenberg, P., et al. (2022). "Iodo Silanes as Superior Substrates for the Solid Phase Synthesis of Molecularly Imprinted Polymer Nanoparticles." MDPI, 10(4).

    • Context: Highlights the reactivity of iodo-alkyl species and polymerization risks in amino-silane/iodo-silane systems.
  • Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality in Precision Medicine." Cell Chemical Biology, 27(8), 998-985.

    • Context: Provides general methodologies for linker conjugation where alkyl halides are employed as electrophiles.
  • PubChem Compound Summary. (2025). "1-Iododecan-1-amine."[3] National Center for Biotechnology Information.

    • Context: Physical properties and structural confirmation of the 10-iododecan-1-amine species.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 10-Amino-1-Decanol Iodination

Introduction: The "Dual Nucleophile" Challenge You are likely reading this because your yields for the iodination of 10-amino-1-decanol are consistently low (<30%) or the product is degrading during workup. The core issu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dual Nucleophile" Challenge

You are likely reading this because your yields for the iodination of 10-amino-1-decanol are consistently low (<30%) or the product is degrading during workup.

The core issue is chemoselectivity . Your substrate contains two nucleophiles: a primary amine (


) and a primary alcohol (

). Most standard iodination reagents (HI,

, Appel conditions) are electrophilic. Without specific precautions, the amine—which is often more nucleophilic than the alcohol—will interfere with the reagents or, worse, the final product will destroy itself through intermolecular alkylation (polymerization).

This guide provides a root-cause analysis of failure points and a validated "Gold Standard" protocol to correct them.

Part 1: Troubleshooting the "Direct" Approach (Why it Fails)

Many researchers attempt direct iodination to save steps. Here is why that strategy typically results in low yields.

Q: I am using the Appel Reaction ( ). Why is my reaction a black tar?

A: The amine is competing with the phosphine and the alcohol. In a standard Appel reaction, Triphenylphosphine (


) activates the iodine. However, your primary amine is a potent nucleophile.
  • Reagent Quenching: The amine can attack the

    
     complex, forming aminophosphonium salts instead of the desired oxyphosphonium intermediate.
    
  • Product Polymerization: Even if the iodide forms, 10-iodo-1-decanamine is unstable as a free base. The amine of one molecule attacks the iodide of another (

    
    ), leading to oligomers (tars).
    
Q: I tried refluxing in Hydriodic Acid (HI). Why did I get no product?

A: You likely formed the hydroiodide salt, but lost it during extraction. HI will protonate the amine immediately. While this protects the nitrogen, the harsh acidic reflux often cleaves the C-O bond inefficiently or causes charring. Furthermore, during the basic workup (neutralization), the free amine is regenerated, instantly triggering self-alkylation before you can isolate the product.

Q: My TLC shows conversion, but I lose everything during column chromatography. Where is it?

A: Amino-iodides are "sticky" and unstable on silica.

  • Adsorption: The free amine binds tightly to the acidic silica gel, causing the product to streak or never elute.

  • Degradation: The slightly acidic nature of silica catalyzes the self-alkylation of the amino-iodide.

Part 2: The Solution – The "Protected" Pathway

To guarantee high yields (>85%), you must temporarily mask the nucleophilicity of the amine. The Boc (tert-butoxycarbonyl) protecting group is recommended because it is orthogonal to the iodination conditions and easy to remove or store.

Visualizing the Workflow

IodinationStrategy Start 10-amino-1-decanol Direct Direct Iodination (Appel/HI) Start->Direct High Risk Protect Step 1: Boc Protection (Boc2O, DCM) Start->Protect Recommended Failure Low Yield / Tars (Self-Alkylation) Direct->Failure Inter N-Boc-10-amino-1-decanol Protect->Inter Iodinate Step 2: Iodination (I2, PPh3, Imidazole) Inter->Iodinate Product_Prot N-Boc-10-iodo-1-decanamine Iodinate->Product_Prot Deprotect Step 3: Deprotection (TFA or HCl) Product_Prot->Deprotect Final 10-iodo-1-decanamine (Stored as Salt) Deprotect->Final

Figure 1: Comparison of the high-risk direct route versus the recommended protection strategy.

Part 3: Validated Protocol (The "Gold Standard")

Step 1: Protection of the Amine

Goal: Render the nitrogen non-nucleophilic.

  • Dissolve: 10-amino-1-decanol (1.0 eq) in Dichloromethane (DCM).

  • Add: Di-tert-butyl dicarbonate (

    
    , 1.1 eq) and Triethylamine (
    
    
    
    , 1.2 eq).
  • Monitor: Stir at RT for 2–4 hours. TLC should show complete consumption of the polar starting material.

  • Workup: Wash with dilute citric acid (to remove unreacted amine/Et3N), then brine. Dry over

    
    .
    
  • Result: N-Boc-10-amino-1-decanol . This is a stable, non-polar solid/oil that is easy to handle.

Step 2: Iodination (Appel Reaction)

Goal: Convert the alcohol to iodide without touching the protected amine.

  • Reagents: Dissolve N-Boc-intermediate (1.0 eq) in dry DCM. Add Triphenylphosphine (

    
    , 1.3 eq) and Imidazole (1.5 eq).
    
  • Addition: Cool to 0°C. Add Iodine (

    
    , 1.3 eq) portion-wise. The solution will turn dark, then fade to yellow/orange.
    
  • Reaction: Warm to RT and stir for 1–3 hours.

  • Purification:

    • Filter off the precipitated triphenylphosphine oxide (if visible).

    • Concentrate and pass through a short silica plug (Hexane/EtOAc) to remove remaining phosphine oxide.

  • Result: N-Boc-10-iodo-1-decanamine .

    • Note: This intermediate is stable and can be stored.

Step 3: Deprotection & Salt Formation (CRITICAL)

Goal: Reveal the amine but immediately trap it as a stable salt.

  • Dissolve: N-Boc-iodide in

    
     in Dioxane (or TFA/DCM).
    
  • React: Stir for 1 hour. Gas evolution (

    
    , isobutylene) will occur.
    
  • Isolation: DO NOT NEUTRALIZE.

    • Remove solvent in vacuo.

    • Precipitate the product by adding cold Diethyl Ether.

    • Filter the white solid.

  • Final Product: 10-iodo-1-decanamine Hydrochloride (or Trifluoroacetate) salt.

Part 4: Stability & Storage Data

The state of your final product determines its shelf-life.

FormStabilityRiskRecommendation
Free Base (Liquid/Oil)< 24 HoursRapid self-alkylation (polymerization). Turns brown/black.Avoid completely. Use immediately if generated.
Boc-Protected (Solid)MonthsStable. No nucleophilic amine present.Best for long-term storage if the free amine isn't needed yet.
HCl / TFA Salt (Solid)Weeks/MonthsGood. Protonation prevents nucleophilic attack.Best form for active use. Store at -20°C, desiccated.

References

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter 7: Protection for the Amino Group).

  • Organic Chemistry Portal. (n.d.). "Appel Reaction." Retrieved October 26, 2023.

  • Das, S., et al. (2008).[1] "Molecular Iodine in Protection and Deprotection Chemistry." Synlett, 18, 2741–2762.[1]

Sources

Optimization

Technical Support Center: Strategies for Removing Unreacted 1,10-Diiododecane

Welcome to the technical support center for synthetic chemistry challenges. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of methodologies for rem...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of methodologies for removing unreacted 1,10-diiododecane from reaction mixtures. As a long-chain, bifunctional electrophile, 1,10-diiododecane is a valuable reagent in cross-linking and linker chemistry; however, its removal can pose a significant purification challenge. This document offers a structured, problem-solving approach to help you select and implement the most effective purification strategy for your specific product.

Section 1: Foundational Knowledge - Understanding the Challenge

A successful purification strategy begins with a thorough understanding of the molecule you are trying to remove. The distinct physical and chemical properties of 1,10-diiododecane are pivotal in determining the most efficient removal method.

Q1: What are the key physical and chemical properties of 1,10-diiododecane that influence purification?

The selection of a purification technique is directly dictated by the physicochemical differences between your desired product and the unreacted 1,10-diiododecane. Key properties of 1,10-diiododecane are summarized below.

PropertyValueImplication for Purification
Molecular Formula C₁₀H₂₀I₂High molecular weight and nonpolar nature.
Molecular Weight 394.07 g/mol [1]Significantly heavier than many common organic solvents and reagents.
Physical State White to light-yellow solid or liquid[2][3]Low melting point means it may behave as a solid or a viscous oil at room temperature.
Melting Point 28-35 °C[2][4]Can complicate handling and chromatography if it solidifies in tubing or on a column.
Boiling Point 197-200 °C at 12 mmHg[4]Very high boiling point makes standard distillation impractical; requires high vacuum.
Solubility Insoluble in water; soluble in many organic solvents (e.g., methanol, THF, DMF)[4][5]Difficult to remove via simple aqueous extraction unless the desired product is highly water-soluble.
Reactivity Electrophilic alkylating agent[4]This is the key to its chemical removal; it will react with strong nucleophiles.
Stability Light-sensitive[2][4]Can decompose to form elemental iodine (I₂), imparting a purple/brown color to the mixture.
Q2: Why is it often necessary to use an excess of 1,10-diiododecane in a reaction?

In many synthetic procedures, particularly those involving the formation of a linker between two molecules or the functionalization of a valuable substrate, an excess of the alkylating agent like 1,10-diiododecane is used. This is a kinetic choice designed to drive the reaction to completion and maximize the yield of the desired product, especially when the nucleophile is precious or when preventing the formation of dimers (from the bifunctional diiodide reacting at both ends with the substrate) is critical. This common practice, however, directly leads to the purification challenge addressed in this guide.

Section 2: Method Selection Guide

The optimal purification strategy is not "one-size-fits-all." It depends entirely on the properties of your target compound. The following decision tree and comparison table are designed to guide you to the most logical starting point for your separation.

Q3: How do I choose the best purification method for my specific product?

Start by answering the questions in the decision tree below. This workflow will help you prioritize methods based on the stability and physical properties of your product relative to 1,10-diiododecane.

Caption: Decision tree for selecting a primary purification method.

Comparative Analysis of Purification Methods
MethodPrincipleWhen to UseProsCons
Flash Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica gel) due to polarity differences.[6][7]The product and diiododecane have different polarities (different Rf values on TLC).High resolution, widely applicable, scalable.Can be time-consuming and solvent-intensive; potential for product loss on the column.
Recrystallization Purification of a solid product by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.[6][8]The product is a solid with a suitable crystallization solvent system where the diiododecane remains soluble.Can yield very pure material, cost-effective.Finding a suitable solvent can be challenging; not applicable to oils or amorphous solids.
High-Vacuum Distillation Separation based on differences in boiling points under reduced pressure.[7]The product is thermally stable and has a significantly different boiling point from 1,10-diiododecane.Effective for large scales and for removing non-volatile impurities.Requires specialized equipment; product must be stable at high temperatures, even under vacuum.
Chemical Scavenging A reagent (often a polymer-bound resin) is added to react specifically with the excess electrophile, which is then removed by filtration or extraction.[9][10]When other methods fail or are impractical; particularly useful when the product is non-nucleophilic.High selectivity, simple workup (filtration), drives removal to completion.Scavenger resin can be expensive; potential for the product to react with or adsorb to the scavenger.

Section 3: Detailed Protocols & Troubleshooting

This section provides actionable protocols for the most common and effective removal strategies.

Q4: How do I perform a flash column chromatography separation?

Flash chromatography is often the default method for purifying organic compounds. Since 1,10-diiododecane is very nonpolar, it will elute quickly from a normal-phase silica column with nonpolar solvents.

Step-by-Step Protocol:

  • Develop a TLC Method: On a silica TLC plate, spot your crude reaction mixture. Develop the plate in various solvent systems, starting with pure hexanes or heptane and gradually adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The goal is to find a solvent system where 1,10-diiododecane has a high Rf (e.g., ~0.8) and your product has a lower Rf (e.g., 0.2-0.4).

  • Prepare the Column: Dry-pack a column with silica gel, then flush with your chosen low-polarity eluent.

  • Load the Sample: Dissolve your crude mixture in a minimal amount of a suitable solvent (like dichloromethane). You can load this solution directly onto the column (wet loading) or adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder (dry loading), which often gives better resolution.

  • Elute the Column: Begin running the column with the nonpolar solvent system developed in Step 1. The 1,10-diiododecane will elute first. Collect fractions and monitor them by TLC.

  • Increase Polarity: Once the diiododecane has been completely eluted, you can increase the solvent polarity to elute your desired product more quickly.

  • Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Troubleshooting Guide:

IssueProbable CauseSolution
Product and diiododecane co-elute. Insufficient polarity difference.Use a less polar solvent system to increase separation. Consider a different stationary phase (e.g., alumina) or an alternative purification method.
Streaking on TLC plate. Sample is too concentrated; compound is acidic/basic.Dilute the spotting solution. Add a small amount of acid (acetic acid) or base (triethylamine) to the eluent.
Product won't elute from the column. Product is too polar for the chosen solvent system.Drastically increase the polarity of the eluent (e.g., switch to methanol/DCM).
Q5: What is the protocol for removal using a scavenger resin?

Using a polymer-bound nucleophile is an elegant way to "catch" the electrophilic 1,10-diiododecane and remove it by simple filtration. Amine-functionalized resins are excellent for this purpose.

G A Dissolve crude mixture in a suitable solvent (e.g., THF, DCM) B Add nucleophilic scavenger resin (e.g., amine-functionalized silica) (2-4 equivalents per equivalent of excess diiodide) A->B C Stir the slurry at room temperature or gentle heat (e.g., 40°C) for 4-24 hours B->C D Monitor reaction completion by TLC or LCMS (disappearance of the 1,10-diiododecane spot) C->D D->C Incomplete E Filter the mixture through a fritted funnel to remove the resin D->E Complete F Rinse the resin with clean solvent E->F G Combine filtrate and rinses. Concentrate to yield purified product. F->G

Caption: General workflow for purification using a scavenger resin.

Step-by-Step Protocol:

  • Choose a Resin: Select a resin with a nucleophilic functional group, such as aminopropyl-functionalized silica gel or a polymer-supported amine (e.g., PS-Trisamine).

  • Calculate Equivalents: Estimate the amount of unreacted 1,10-diiododecane in your mixture. Add the scavenger resin in a molar excess relative to the diiodide, typically 2-4 equivalents.

  • Set Up the Reaction: Dissolve your crude product in a solvent that swells the resin and dissolves the reactants (THF, DCM, or DMF are common choices). Add the resin to create a slurry.

  • Scavenge: Stir the mixture at room temperature or with gentle heating for 4-24 hours. The covalent capture of the diiodide is much faster than simple adsorption.

  • Monitor: Use TLC or LCMS to track the disappearance of the 1,10-diiododecane.

  • Isolate Product: Once the scavenging is complete, filter the mixture to remove the resin. Wash the resin thoroughly with fresh solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and washes and remove the solvent to yield your purified product.

Troubleshooting Guide:

IssueProbable CauseSolution
Scavenging is incomplete after 24h. Insufficient equivalents of resin; low reactivity.Add more resin. Gently heat the mixture (e.g., to 40-50°C) to increase the reaction rate.
Product is lost during filtration. Product is adsorbing to the resin.Wash the resin extensively with a more polar solvent after filtration. If the product is basic, consider using a different, non-basic scavenger.

Section 4: Frequently Asked Questions (FAQs)

Q6: My reaction mixture has a purple/brown color. What does this mean and how do I fix it?

This coloration is almost certainly due to the formation of elemental iodine (I₂) from the light-induced decomposition of the diiodide.[11] This is a common issue that is easily resolved during workup. Simply wash the organic layer of your reaction mixture with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the colored I₂ to colorless iodide ions (I⁻), which are extracted into the aqueous layer.

Q7: Can I use a liquid-liquid extraction to remove the diiododecane?

Liquid-liquid extraction is generally ineffective for removing 1,10-diiododecane from a typical organic product because both are nonpolar and will reside in the organic layer.[5] This method only becomes viable under specific circumstances:

  • If your product is ionic: An acidic or basic product can be converted to its salt form and extracted into an aqueous layer, leaving the neutral diiododecane behind.

  • If your product is highly polar: If your product is soluble in water but the reaction was run in a water-miscible solvent like THF, you can perform an extraction with a nonpolar solvent (like hexanes) to pull the diiododecane out, leaving the product in the aqueous phase.

Q8: Are there alternatives to scavenger resins for chemical removal?

Yes. If you do not have access to scavenger resins, you can perform a similar "scavenging-in-solution" quench. Add a simple, highly reactive, multi-functional nucleophile like tris(2-aminoethyl)amine (TREN) to the crude mixture. This will react quickly with the excess 1,10-diiododecane. The resulting poly-aminated adduct will be highly polar and basic. It can then be easily removed by performing an acidic aqueous wash (e.g., with 1M HCl), which will protonate the adduct and pull it into the aqueous layer. Caution: Ensure your desired product is stable to these basic and subsequent acidic conditions.

References

  • Hodges, J. C. (1997). Method for removing unreacted electrophiles from a reaction mixture. U.S. Patent No. 5,632,898. Google Patents.
  • National Center for Biotechnology Information. (n.d.). 1,10-Diiododecane. PubChem Compound Database. Retrieved from [Link]

  • SopaChem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]

  • Brown, A. R., et al. (2000). High-loading scavenger resins for combinatorial chemistry. ResearchGate. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Handling and Troubleshooting for Hygroscopic 10-Iododecylamine Hydroiodide

Welcome to the technical support center for 10-iododecylamine hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for han...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 10-iododecylamine hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this valuable but challenging hygroscopic compound. Our goal is to empower you with the knowledge to mitigate common issues, ensure experimental reproducibility, and maintain the integrity of your materials.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and proper handling of 10-iododecylamine hydroiodide.

Q1: What is 10-iododecylamine hydroiodide, and why is its salt form important?

A: 10-Iododecylamine hydroiodide is the salt form of the free base, 10-iododecylamine. In drug development and chemical synthesis, converting a basic amine to its salt form is a common strategy to improve properties like water solubility, thermal stability, and handling, which are often suboptimal in the free base.[1][2] The hydroiodide salt is formed by reacting the primary amine with hydroiodic acid. This conversion is critical for applications requiring aqueous dissolution and can enhance bioavailability in pharmaceutical contexts.[3]

Q2: The technical data sheet lists this compound as "hygroscopic." What does this mean in practice?

A: Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding atmosphere.[4] For 10-iododecylamine hydroiodide, this means the fine, crystalline powder can quickly become clumpy, sticky, or even liquefy when exposed to ambient air.[5] This moisture absorption is not just a physical change; it can significantly impact experimental accuracy by altering the compound's weight and potentially causing chemical degradation through hydrolysis.[4]

Q3: What are the immediate signs that my compound has absorbed moisture?

A: You should look for the following physical changes:

  • Loss of Flowability: The powder will change from a free-flowing solid to a clumpy or aggregated material.

  • "Wet" Appearance: The compound may look damp, sticky, or begin to form a paste.

  • Color Change: While the pure compound should be off-white to light yellow, moisture absorption can sometimes accelerate degradation, leading to a more pronounced yellow or brownish color.

  • Weight Instability: When weighing on an analytical balance, the reading will continuously increase as the material absorbs moisture from the air.[5]

Q4: How must I store 10-iododecylamine hydroiodide to maintain its integrity?

A: Proper storage is the most critical factor in preventing moisture-related issues. The primary goal is to minimize exposure to atmospheric humidity.

Storage ConditionRecommendationRationale
Unopened Container Store in a cool, dry, well-ventilated place away from light.[6]The manufacturer's seal provides the primary barrier against moisture. Storing in a desiccator adds a layer of protection.
Opened Container Mandatory: Store inside a desiccator with a fresh, active desiccant (e.g., silica gel, molecular sieves).[5]A desiccator provides a low-humidity environment essential for preventing moisture uptake after the primary seal is broken.
Highly Sensitive Applications For best results, store and handle the compound exclusively within a dry, inert atmosphere, such as a nitrogen or argon-filled glove box.A glove box offers the most stringent control over atmospheric moisture and oxygen, preventing both hygroscopicity and potential oxidative degradation.

Q5: What are the essential safety precautions when working with this compound?

A: As with any chemical, you must adhere to standard laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling the dust.[9]

  • Spill Management: In case of a spill, sweep up the solid material carefully to avoid creating dust.[7] Absorb any dissolved material with an inert absorbent like sand or diatomaceous earth and place it in a suitable container for disposal.[10]

  • Disposal: Dispose of waste material according to local, state, and federal regulations.

Section 2: Troubleshooting Guide for Experimental Workflows

This guide uses a problem-cause-solution format to address specific issues encountered during experiments.

ProblemProbable Cause(s)Recommended Solution(s)
Inconsistent Weight Readings The compound is actively absorbing atmospheric moisture on the balance pan.[5]1. Work Quickly: Have all spatulas and containers ready before opening the vial. Minimize the time the container is open. 2. Use a "Weighing by Difference" Technique: Weigh the sealed vial, remove the desired amount of powder, and re-weigh the sealed vial. The difference is the amount of compound dispensed. This minimizes the compound's exposure to air.[5] 3. Controlled Environment: If possible, perform weighing inside a glove box or a balance enclosure purged with dry nitrogen.
Compound is Clumpy or Pasty Improper storage or prolonged exposure to humid air has led to significant water absorption.[5]1. For Non-Critical Applications: You may be able to dry the compound under a high vacuum at a temperature that does not cause degradation (consult literature for thermal stability). However, this may not remove all bound water. 2. For Critical Applications (e.g., drug formulation, quantitative analysis): It is strongly recommended to discard the compromised material and use a fresh, unopened container to ensure accuracy and reproducibility.[5]
Poor Solubility in Aprotic/Non-Polar Solvents 10-iododecylamine hydroiodide is an ionic salt and is therefore highly polar. It will have low solubility in non-polar solvents like hexane or toluene.1. Solvent Selection: Choose more polar organic solvents such as DMSO, DMF, or alcohols (methanol, ethanol). 2. Free Base Conversion: If your reaction requires the non-polar free amine, you can dissolve the salt in a suitable solvent and perform a liquid-liquid extraction with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize the salt and extract the free amine into an organic layer.
Inconsistent Biological or Chemical Results 1. Inaccurate Concentration: The initial weight was artificially high due to absorbed water, leading to a lower-than-calculated molar concentration. 2. Hydrolytic Degradation: The presence of water may have caused the compound to degrade over time, reducing the concentration of the active species.[4]1. Strict Handling Protocol: Implement the recommended storage and weighing procedures for all future experiments. 2. Fresh Stock Solutions: Always prepare stock solutions fresh for each experiment from properly stored, dry compound.[5] Avoid using old solutions where degradation may have occurred.

Section 3: Key Experimental Protocols and Workflows

Adherence to standardized protocols is essential for success. Below are step-by-step guides for common procedures.

Protocol 1: Standard Weighing and Aliquoting Procedure

This protocol is designed to minimize moisture exposure in a standard laboratory setting (i.e., without a glove box).

  • Preparation: Place the sealed container of 10-iododecylamine hydroiodide, a clean spatula, and your receiving vial inside a desiccator and allow them to equilibrate for at least 30 minutes. Prepare your analytical balance.

  • Tare: Place the closed receiving vial on the balance and tare the weight.

  • Transfer: Remove the compound container and receiving vial from the desiccator. Working swiftly, open the compound container, transfer an approximate amount of the solid to the receiving vial, and immediately seal both containers.

  • Weigh: Place the now-sealed receiving vial back on the balance to get your final weight.

  • Return to Storage: Immediately return the main compound container to the desiccator, ensuring the desiccant is active (e.g., blue for silica gel).

Workflow for Handling 10-Iododecylamine Hydroiodide

The following diagram outlines the decision-making process for handling the compound based on available laboratory equipment.

G cluster_storage Storage & Environment cluster_glovebox Glove Box Workflow (Optimal) cluster_benchtop Standard Lab Workflow (Caution Required) start Receive Compound glovebox_check Glove Box Available? start->glovebox_check gb_storage Store in Glove Box (Inert Atmosphere) glovebox_check->gb_storage  Yes bt_storage Store in Desiccator (Low Humidity) glovebox_check->bt_storage  No gb_weigh Weigh in Glove Box gb_storage->gb_weigh gb_dissolve Prepare Stock Solution in Glove Box gb_weigh->gb_dissolve gb_exp Proceed to Experiment gb_dissolve->gb_exp bt_weigh Weigh Quickly by Difference or Standard Transfer bt_storage->bt_weigh bt_dissolve Prepare Stock Solution Immediately After Weighing bt_weigh->bt_dissolve bt_exp Proceed to Experiment bt_dissolve->bt_exp

Caption: Decision workflow for handling hygroscopic salts.

Section 4: Advanced Characterization for Drug Development

For professionals in drug development, quantifying the hygroscopic nature and its impact is crucial for formulation and stability studies.[11][12]

  • Dynamic Vapor Sorption (DVS): This is the gold-standard technique for quantifying the extent and rate of water uptake at various relative humidity (RH) levels.[5] The resulting sorption isotherm is critical for classifying the material's hygroscopicity.

  • Karl Fischer Titration: This method is used to accurately determine the water content of a sample, providing a quantitative measure of moisture absorbed.[]

  • X-Ray Diffraction (XRD): XRD can be used to determine if the absorption of water induces changes in the crystalline structure (polymorphism) or leads to amorphization, which can significantly impact the compound's stability and solubility.[14]

By implementing these handling strategies and troubleshooting guides, you can ensure the quality of your 10-iododecylamine hydroiodide, leading to more reliable and reproducible scientific outcomes.

References

  • Carl ROTH. Safety Data Sheet: Iodine solution. [Link]

  • Journal of Nuclear Medicine Technology. Safe Handling of Radioiodinated Solutions. [Link]

  • University of Ottawa. SAFE WORK PRACTICES FOR RADIOIODINE (I-125 & I-131). [Link]

  • ResearchGate. Water effect on amine-modification of adsorbents for separation of CO2/N2. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • MDPI. Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

  • Scientific Research Publishing. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. [Link]

  • ResearchGate. Hygroscopic gravimetric quantitative chemical analysis. Review. [Link]

  • Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • JAPSONLINE. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]

  • ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • Technology Networks. Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

  • ACS Publications. Ionic Liquids as Pharmaceutical Salts: A Historical Perspective. [Link]

  • MDPI. Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

Sources

Optimization

Technical Support Center: Optimizing Nucleophilic Displacement of Iodide

Welcome to the technical support center for nucleophilic displacement reactions involving iodide leaving groups. This guide is designed for researchers, scientists, and professionals in drug development who are looking t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nucleophilic displacement reactions involving iodide leaving groups. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their synthetic strategies, troubleshoot unexpected outcomes, and minimize side reactions. My approach here is to move beyond simple protocols and delve into the mechanistic reasoning—the "why"—behind the experimental choices that lead to successful, high-yield transformations.

Frequently Asked Questions (FAQs)

Q1: My reaction with a secondary alkyl iodide is giving a significant amount of an alkene byproduct. What is happening and how can I favor the substitution product?

A1: You are encountering a classic competition between substitution (SN2) and elimination (E2) pathways.[1] Secondary alkyl halides are particularly prone to this because the steric hindrance is moderate, allowing for both nucleophilic attack at the carbon center and base-mediated proton abstraction from an adjacent carbon.[2][3] Iodide is an excellent leaving group, which facilitates both reaction types.[4][5]

To favor the desired SN2 substitution product, you need to adjust your reaction conditions to specifically suppress the E2 pathway. Here’s a breakdown of the key factors and how to control them:

  • Nucleophile/Base System: The choice of nucleophile is critical. A strong, non-basic nucleophile is ideal for SN2 on secondary substrates. If your nucleophile is also a strong base (e.g., hydroxides, alkoxides), it will readily promote E2.[6] Consider using nucleophiles like azide (N3-), cyanide (CN-), or a thiol (RS-), which are strong nucleophiles but relatively weak bases.[6]

  • Temperature: Elimination reactions have a higher activation energy than substitution reactions and are more sensitive to temperature changes.[7][8][9] Therefore, running your reaction at a lower temperature (e.g., 0 °C to room temperature) will significantly favor the SN2 pathway.[6][7] Conversely, heating the reaction will promote elimination.[1]

  • Concentration: Use a more dilute solution of your nucleophile. High concentrations of a basic nucleophile increase the rate of the bimolecular E2 reaction.[1][6]

  • Solvent: The solvent plays a crucial role in mediating the reactivity of the nucleophile. For SN2 reactions, a polar aprotic solvent such as acetone, DMSO, or DMF is highly recommended.[4][6][10] These solvents solvate the cation of your nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive for backside attack.[4] Protic solvents (like water or alcohols) will form a solvent cage around the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring elimination.[5][10][11]

Troubleshooting Guide: Common Issues & Solutions

This section provides a more granular, problem-oriented approach to common challenges encountered during the nucleophilic displacement of iodide.

Issue 1: Low to no reactivity with a tertiary alkyl iodide.
  • Root Cause Analysis: Tertiary alkyl halides do not undergo SN2 reactions due to severe steric hindrance.[4][12][13][14][15][16] The three alkyl groups on the electrophilic carbon effectively block the backside attack required for the SN2 mechanism.[13][17] The primary competing reaction for tertiary halides is elimination (E2) if a strong base is used, or a mixture of SN1 and E1 if a weak nucleophile/base is used in a polar protic solvent.

  • Troubleshooting Steps & Expected Outcomes:

Potential Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Incorrect Mechanism for Substrate Switch to reaction conditions that favor SN1/E1 pathways.Tertiary carbocations are relatively stable, making the SN1/E1 pathways accessible. Use a polar protic solvent (e.g., water, ethanol) to stabilize the carbocation intermediate and a weak, non-basic nucleophile. Expect a mixture of substitution and elimination products.[2][4]
Strongly Basic Nucleophile Use a non-basic nucleophile or switch to a bulky, non-nucleophilic base if elimination is the desired outcome.A strong, hindered base will predominantly lead to the E2 product. If substitution is truly desired, an SN1 pathway is the only viable option, but elimination will always be a significant competitor.
Issue 2: My reaction is unexpectedly slow, even with a primary alkyl iodide.
  • Root Cause Analysis: While primary alkyl iodides are excellent substrates for SN2 reactions, several factors can impede the reaction rate.[4][13] These include steric hindrance from adjacent carbons (neopentyl-type systems), poor nucleophile strength, or inappropriate solvent choice.

  • Troubleshooting Flowchart:

G start Slow Reaction with Primary Alkyl Iodide steric Is the substrate a neopentyl-type halide? start->steric solvent What is the solvent? steric->solvent No neopentyl_issue Reaction is inherently slow due to steric hindrance on the beta-carbon. May require harsher conditions. steric->neopentyl_issue Yes protic Protic (e.g., H2O, EtOH) solvent->protic aprotic Polar Aprotic (e.g., Acetone, DMSO) solvent->aprotic nucleophile Evaluate nucleophile strength. increase_temp Consider carefully increasing temperature. nucleophile->increase_temp Strong change_nucleophile Use a stronger, less hindered nucleophile. nucleophile->change_nucleophile Weak switch_solvent Switch to a polar aprotic solvent. protic->switch_solvent aprotic->nucleophile end_good Reaction Rate Optimized switch_solvent->end_good increase_temp->end_good change_nucleophile->end_good

Caption: Troubleshooting workflow for slow SN2 reactions.

Issue 3: I am performing a Finkelstein reaction (e.g., R-Cl to R-I) and the conversion is poor.
  • Root Cause Analysis: The Finkelstein reaction is an equilibrium process.[18][19] To drive it to completion, you must exploit Le Châtelier's principle.[20] The classic approach involves using sodium iodide (NaI) in acetone. NaI is soluble in acetone, while the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not, causing it to precipitate and drive the reaction forward.[18][20][21][22]

  • Troubleshooting Steps & Expected Outcomes:

Potential Cause Troubleshooting Step Scientific Rationale & Expected Outcome
Inappropriate Solvent Ensure you are using anhydrous (dry) acetone.Acetone's ability to dissolve NaI but not NaCl/NaBr is the driving force. Water contamination can dissolve the byproduct salt, inhibiting the equilibrium shift.[16][22]
Substrate is Unsuitable Confirm your substrate is primary or secondary.The Finkelstein reaction is an SN2 reaction and is therefore ineffective for tertiary, vinyl, or aryl halides.[16][18]
Reversible Reaction Use a large excess of sodium iodide.Increasing the concentration of a reactant will shift the equilibrium towards the products.

Experimental Protocols

Protocol 1: General Procedure for Favoring SN2 in a Reaction of a Secondary Alkyl Iodide

This protocol is designed to maximize the yield of the substitution product while minimizing the formation of the elimination byproduct.

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alkyl iodide (1.0 eq) in a polar aprotic solvent (e.g., anhydrous acetone or DMF).[6]

  • Nucleophile Addition: Add a stoichiometric equivalent (1.0-1.2 eq) of a good nucleophile that is a weak base (e.g., sodium azide, sodium cyanide).[6]

  • Temperature Control: Maintain the reaction mixture at a low temperature (e.g., 0 °C to room temperature).[6][7] Use a cooling bath if necessary. Avoid heating the reaction.

  • Monitoring: Monitor the progress of the reaction by an appropriate method (e.g., TLC, GC-MS).

  • Workup: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of ammonium chloride) and extract the product with an appropriate organic solvent. Follow with standard drying and purification procedures.

Mechanistic Overview: SN2 vs. E2 Competition

G cluster_0 Reaction Pathways for a Secondary Alkyl Iodide Reactants Secondary Alkyl Iodide + Nucleophile/Base (Nu:⁻) SN2_TS SN2 Transition State (Backside Attack) Reactants->SN2_TS Favored by: - Strong, non-basic Nu: - Polar aprotic solvent - Low temperature E2_TS E2 Transition State (Proton Abstraction) Reactants->E2_TS Favored by: - Strong, bulky base - Protic solvent - High temperature SN2_Product Substitution Product (Inversion of Stereochemistry) SN2_TS->SN2_Product E2_Product Elimination Product (Alkene) E2_TS->E2_Product

Caption: Competing SN2 and E2 reaction pathways.

References

  • Benchchem. (n.d.). Minimizing the formation of elimination products in substitution reactions.
  • LibreTexts. (2023). 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
  • LibreTexts. (2024). 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary).
  • Filo. (2023). How does temperature affect SN1 and SN2 reactions?.
  • Clark, J. (n.d.). Elimination v nucleophilic substitution in halogenoalkanes. Chemguide.
  • SATHEE - IIT Kanpur. (n.d.). Finkelstein Reaction.
  • ChemRxiv. (n.d.). Reduction of Resource Use & Waste Generation in Nucleophilic Substitutions: “Low Waste” Alkyl Halide Synthesis.
  • YouTube. (2020). 11 Part 3: The effect of alkyl halide substitution on the SN2 mechanism.
  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution.
  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry.
  • Clark, J. (n.d.). What is nucleophilic substitution?. Chemguide.
  • LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • YouTube. (2025). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination.
  • Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry.
  • Hunt, I. (n.d.). Substitution Reactions of Alkyl Halides. University of Calgary.
  • Ashenhurst, J. (2011). What Makes A Good Leaving Group?. Master Organic Chemistry.
  • Ashenhurst, J. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry.
  • LibreTexts. (2021). 8.8: Structural and Solvent Effects in SN Reactions.
  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction.
  • LibreTexts. (2019). 8.12: Nucleophilic Substitution Reactions (Exercises).
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • SlidePlayer. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions.
  • LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms.
  • YouTube. (2023). Effect of Temperature on Elimination and Substitution Reactions.
  • Wikipedia. (n.d.). Finkelstein reaction.
  • LibreTexts. (2020). 7.6: Characteristics of the Sₙ2 Reaction.
  • LibreTexts. (2023). 11.2: The SN2 Reaction.
  • Wikipedia. (n.d.). SN2 reaction.
  • National Center for Biotechnology Information. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton.
  • Ashenhurst, J. (2012). Elimination Reactions Are Favored By Heat. Master Organic Chemistry.
  • YouTube. (2025). The Finkelstein Reaction Mechanism.
  • Scribd. (n.d.). Nucleophilic Substitution & Elimination Reactions.
  • Pearson. (n.d.). Nucleophilic Substitution Exam Prep.
  • YouTube. (2024). How does solvent effect the strength of the halide nucleophiles in SN1 and SN2 reactions?.
  • Wordpress. (n.d.). Nuclophilic I– Reagents.
  • Vedantu. (n.d.). Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences.
  • Wikipedia. (n.d.). Leaving group.
  • Science Repository. (2023). Exploring the Dynamics of Nucleophilic Substitution Reactions: Understanding the Role of Entropy and Potential Energy in SN1 and SN2 Pathways. American Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent.

Sources

Troubleshooting

Technical Support Center: 10-Iododecan-1-amine Stability &amp; Handling

Topic: Degradation, Color Change, and Restoration of 10-iododecan-1-amine Reference ID: TS-IODO-10-AM Support Level: Tier 3 (Senior Application Scientist)[1][2] Executive Summary: The Dual-Threat Instability As a Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation, Color Change, and Restoration of 10-iododecan-1-amine Reference ID: TS-IODO-10-AM Support Level: Tier 3 (Senior Application Scientist)[1][2]

Executive Summary: The Dual-Threat Instability

As a Senior Application Scientist, I often see researchers mishandle 10-iododecan-1-amine . This molecule is deceptively simple but chemically "schizophrenic." It contains two incompatible functional groups on the same chain:

  • Primary Amine (

    
    ):  A nucleophile and base, prone to oxidation and 
    
    
    
    absorption.[1]
  • Primary Alkyl Iodide (

    
    ):  An electrophile and excellent leaving group, sensitive to light (photolysis).[1]
    

The Core Problem: The molecule is capable of destroying itself through intermolecular alkylation (polymerization) and photolytic cleavage .[2] The color change you observe is a diagnostic indicator of which specific degradation pathway is active.[2]

Visualizing the Decay Pathways

The following diagram illustrates the three distinct mechanisms degrading your sample. Use this to diagnose your specific situation.

DegradationPathways Start Fresh 10-iododecan-1-amine (Colorless/White Solid) Light UV/Visible Light Start->Light Time Time/Heat (Self-Alkylation) Start->Time Air Air Exposure (O2 / CO2) Start->Air Radical Homolytic Cleavage (R-CH2• + I•) Light->Radical Photolysis Iodine Free Iodine (I2) (Violet/Brown) Radical->Iodine Dimerization of I• Dimer Sec. Amine Dimer + HI Time->Dimer SN2 Attack Salt Ammonium Salt Precipitate (Cloudy/White Solid) Dimer->Salt Acid-Base Reaction Oxide N-Oxides / Imines (Yellow/Orange) Air->Oxide Oxidation

Figure 1: Mechanistic pathways for the degradation of bifunctional amino-iodides.[1][2] Note that color is the primary indicator of the specific degradation product.[2]

Troubleshooting Guide (Q&A)
Issue 1: Color Diagnosis

Q: My sample has turned pink or violet. Is it ruined? A: Not necessarily.

  • Cause: This is Iodine Release .[1] The Carbon-Iodine bond is weak (

    
    ).[1][2] Exposure to light causes homolytic cleavage, releasing iodine radicals (
    
    
    
    ) which combine to form molecular iodine (
    
    
    ).[1]
    
    
    appears violet in organic solvents and brown in bulk.[1]
  • Impact: The sample is contaminated with free iodine, which is an oxidant.

  • Fix: Perform a Thiosulfate Wash .[1] Dissolve the compound in an organic solvent (DCM or Ether) and wash with

    
     aqueous Sodium Thiosulfate (
    
    
    
    ).[1] The violet color will vanish instantly as
    
    
    is reduced to water-soluble iodide (
    
    
    ).[1][2]

Q: My sample is yellow or dark brown. A: This indicates Amine Oxidation .[1]

  • Cause: Primary amines oxidize in air to form N-oxides, hydroxylamines, or imines.[1] This is accelerated by trace metals or heat.[1]

  • Impact: These impurities are harder to remove than free iodine and can interfere with sensitive coupling reactions.[1]

  • Fix: Recrystallization or Vacuum Distillation (if liquid) is required.[1] Simple washing will not remove oxidized organic impurities.[1]

Issue 2: Physical State Change

Q: The compound was a liquid/oil, but now there is a white solid precipitate floating in it. A: You are witnessing Self-Alkylation (Polymerization) .[1][2]

  • Mechanism: One molecule's amine group (

    
    ) attacks another molecule's iodide carbon (
    
    
    
    ) in an
    
    
    reaction.[1]
  • The Precipitate: The Hydrogen Iodide (

    
    ) byproduct immediately reacts with remaining free amine to form a salt: 
    
    
    
    .[1][2] This salt is insoluble in the organic oil and precipitates out.[1][2]
  • Fix: This is irreversible for the polymerized portion.[1][2] You can recover the remaining monomer by Acid-Base Extraction (see Protocol A below), but the yield will be lower.[1][2]

Diagnostic Data Table

Use this table to quickly assess the quality of your reagent.

ObservationProbable CauseChemical SpeciesReusabilityRecommended Action
Colorless / White NonePure CompoundHigh Use immediately.[1][2]
Pink / Violet PhotolysisFree Iodine (

)
Medium Wash with

.[1]
Yellow / Orange OxidationN-Oxides / IminesLow Purify via column chromatography.[1][2]
White Crust

Absorption
CarbamatesMedium Base wash (

).[1]
Cloudy / Precipitate PolymerizationAmmonium SaltsLow Filter solid; recover filtrate.[1][2]
Recovery & Storage Protocols
Protocol A: The "Save My Sample" Purification

Use this if your sample is pink/violet or contains precipitate.[2]

  • Dissolution: Dissolve the degraded sample in Dichloromethane (DCM) .

    • Note: If there is a white precipitate (ammonium salt), it may not dissolve.[1] Filter this solid out; it is trash (polymerized salt).[1]

  • Iodine Removal: Wash the organic phase with

    
     Sodium Thiosulfate (
    
    
    
    )
    solution.[1] Shake until the organic layer is no longer pink.[1][2]
  • Amine Liberation: Wash the organic phase with

    
     .
    
    • Reason: This ensures any ammonium salts (

      
      ) are deprotonated back to the free amine (
      
      
      
      ).[1][2]
  • Drying: Dry over anhydrous Sodium Sulfate (

    
    )  (avoid Magnesium Sulfate if the amine is sensitive).[1]
    
  • Concentration: Evaporate solvent under reduced pressure in the dark (wrap flask in foil).

Protocol B: The "Deep Freeze" Storage Standard

To prevent recurrence of degradation.[2]

  • Container: Use Amber Glass vials only. If clear glass must be used, wrap entirely in aluminum foil.[1]

  • Atmosphere: Flush the headspace with Argon or Nitrogen before sealing.[1][2] This prevents oxidation and carbamate formation.[1]

  • Temperature: Store at -20°C .

    • Reason: Low temperature kinetically inhibits the

      
       self-polymerization reaction.[1][2] At room temperature, the shelf life is less than 48 hours. At -20°C, it is stable for months.[1]
      
References
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2]

    • Relevance: Standard procedures for purifying amines and alkyl halides, specifically the use of thiosulf
    • [1]

  • Patai, S. (Ed.).[1] (1995).[1] The Chemistry of Halides, Pseudo-Halides and Azides, Supplement D. Wiley.[1]

    • Relevance: Detailed mechanisms of the photolytic cleavage of the C-I bond and the formation of radical species.[2]

    • [1]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.).[1] Wiley-Interscience.[1][2]

    • Relevance: Definitive source for

      
       kinetics (polymerization) and amine oxidation mechanisms.[1]
      
    • [1]

  • West Pharmaceutical Services. (2020).[1] Light Sensitive Drug Products Need Protection.

    • Relevance: Industrial standards for handling photosensitive alkyl-halide motifs in drug development.[1][2]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of 10-Iododecan-1-amine: A Comparative Diagnostic Guide

Executive Summary 10-iododecan-1-amine is a critical heterobifunctional linker used in bioconjugation, specifically for PROTAC® linker synthesis and surface immobilization. Its structural integrity relies on the coexiste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

10-iododecan-1-amine is a critical heterobifunctional linker used in bioconjugation, specifically for PROTAC® linker synthesis and surface immobilization. Its structural integrity relies on the coexistence of a nucleophilic primary amine and an electrophilic primary alkyl iodide separated by a hydrophobic spacer.

This guide focuses on the "Triplet Shift" —the diagnostic migration of terminal methylene signals in 1H NMR that confirms successful functionalization. It compares the target molecule against its most common precursor (10-aminodecan-1-ol) and potential degradation products (dimers/salts), providing a robust framework for purity assessment.

Part 1: The Diagnostic Challenge (Mechanistic Insight)

The characterization of 10-iododecan-1-amine presents a unique challenge: Instability. As a molecule containing both a nucleophile (


) and an electrophile (

), it is prone to intermolecular

reactions (polymerization) or intramolecular cyclization. Therefore, researchers often handle it as a hydroiodide (HI) or hydrochloride (HCl) salt to quench the amine's nucleophilicity.

Your NMR analysis must answer three questions:

  • Did the alcohol convert to iodide? (Monitoring the

    
    -I shift).
    
  • Is the amine intact? (Monitoring the

    
    -N shift).
    
  • Is it a free base or a salt? (Critical for subsequent stoichiometry).

The "Triplet Shift" Logic

In simple aliphatic chains, the internal methylenes form a broad multiplet (shielded). The diagnostic power lies entirely in the terminal methylenes, which appear as triplets due to splitting by their distinct neighbors (


 rule, where 

).
  • 
    -Iodide Effect:  Iodine is electronegative but also large/polarizable (heavy atom effect). It deshields the adjacent protons, but less so than oxygen.
    
  • 
    -Amine Effect:  Nitrogen is moderately electronegative, deshielding adjacent protons. Protonation (salt formation) significantly increases this deshielding.
    

Part 2: Comparative Analysis & Data

The following table contrasts the target molecule with its precursor and common derivatives. All values are reported for CDCl₃ at 298 K.

Table 1: Diagnostic Signal Comparison
ComponentFunctional GroupDiagnostic Protons (

)
Chemical Shift (

, ppm)
MultiplicityIntegration
Target (Free Base) Alkyl Iodide

3.15 – 3.20 Triplet (

Hz)
2H
Primary Amine

2.65 – 2.70 Triplet (

Hz)
2H
Precursor Primary Alcohol

3.60 – 3.65 Triplet2H
Primary Amine

2.65 – 2.70Triplet2H
Target (Salt Form) Alkyl Iodide

3.15 – 3.20Triplet2H
Ammonium

2.90 – 3.05 Broad Triplet2H
Side Product 1,10-Diiododecane

(x2)
3.19Triplet4H
Visualization: Signal Assignment Logic

The following diagram illustrates the chemical shift migration logic used to validate the synthesis.

NMR_Logic Precursor Precursor: 10-aminodecan-1-ol OH_Shift HO-CH2 δ 3.62 ppm Precursor->OH_Shift Starting Material NH2_Shift H2N-CH2 δ 2.68 ppm Precursor->NH2_Shift Constant Target Target: 10-iododecan-1-amine I_Shift I-CH2 δ 3.19 ppm Target->I_Shift Product Signal Target->NH2_Shift Free Base NH3_Shift +H3N-CH2 (Salt) δ 2.95 ppm Target->NH3_Shift If Acid Present OH_Shift->I_Shift Upfield Shift (Diagnostic of Subst.)

Caption: Logical flow of chemical shift migration. The disappearance of the 3.6 ppm triplet and appearance of the 3.2 ppm triplet confirms the alcohol-to-iodide conversion.

Part 3: Experimental Protocol

To ensure reproducibility and prevent in-tube degradation, follow this specific characterization workflow.

Sample Preparation (The "Cold" Protocol)
  • Solvent: Chloroform-d (

    
    ) is standard.
    
    • Note: If the sample is a salt (HCl/HI), it may require

      
       or 
      
      
      
      for solubility. However, DMSO signals (2.50 ppm) often overlap with the amine
      
      
      -protons (2.68 ppm).
      
      
      is preferred for the free base.
  • Concentration: 10 mg in 0.6 mL solvent.

  • Neutralization (Optional): If you suspect salt formation but need to verify the free amine shift, add a micro-spatula tip of solid

    
     directly to the NMR tube and shake. This generates the free base in situ.
    
Acquisition Parameters
  • Scans: 16–32 scans (sufficient for 10 mg).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Terminal protons on long alkyl chains have long

      
       relaxation times. A short D1 will lead to under-integration of the terminal triplets, skewing your purity calculation.
      
Data Processing & Integration
  • Reference: Calibrate TMS to 0.00 ppm or residual

    
     to 7.26 ppm.
    
  • Define Integral Regions:

    • Set the triplet at 3.19 ppm (

      
      ) to exactly 2.00 .
      
  • Validate:

    • Check the triplet at 2.68 ppm (

      
      ). Is it 2.00?
      
    • If < 2.00: You likely have impurities or relaxation issues.

    • If shifted to ~3.00: You have the salt form.[1][2][3]

Part 4: Troubleshooting & Self-Validation

Scenario A: The "Disappearing" Amine Peak

Observation: You see the triplet at 3.19 ppm (Iodide), but the region at 2.68 ppm is empty or messy. Root Cause:

  • Salt Formation: Look at ~2.95 ppm. The amine is protonated.[1][4][5]

  • DMSO Overlap: If using DMSO-

    
    , the solvent quintet at 2.50 ppm often buries the amine triplet.
    Corrective Action:  Switch to 
    
    
    
    or add
    
    
    . Adding
    
    
    will wash out the
    
    
    protons (broad singlets) but not the
    
    
    -methylene triplets, though it may shift them slightly.
Scenario B: The "Double" Triplet

Observation: Two triplets appear near 3.19 ppm (e.g., 3.19 and 3.15). Root Cause: Mixed halide species. If you synthesized this from the bromide or chloride using Finkelstein conditions, you may have incomplete exchange.

  • 
    : ~3.5 ppm[6][7]
    
  • 
    : ~3.4 ppm
    
  • 
    : ~3.2 ppm
    
Scenario C: Broadening of Lines

Observation: All peaks are broad; the triplet structure is lost. Root Cause: Polymerization. The free base 10-iododecan-1-amine is reacting with itself in the tube. Corrective Action: Immediate acidification. Add 1-2 drops of dilute DCl or acetic acid-d4 to the tube to protonate the amine and stop the polymerization.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 1H NMR of 1-Iododecane and 1-Aminodecane. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 3: NMR Spectroscopy - Characteristic Shifts of Alkyl Halides and Amines). Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shift Ranges. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Surface Passivation Efficiency: 10-Iododecan-1-amine vs. 10-Bromodecan-1-amine in Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals In the pursuit of highly efficient and stable perovskite solar cells (PSCs), surface passivation has emerged as an indispensable strategy. The surfaces and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of highly efficient and stable perovskite solar cells (PSCs), surface passivation has emerged as an indispensable strategy. The surfaces and grain boundaries of perovskite thin films are rife with defects, primarily undercoordinated lead ions (Pb²⁺) and halide vacancies, which act as non-radiative recombination centers, limiting the power conversion efficiency (PCE) and long-term stability of the devices. This guide provides an in-depth comparison of two promising passivation agents: 10-Iododecan-1-amine and 10-Bromodecan-1-amine, focusing on their passivation efficiency and the underlying chemical mechanisms.

The Critical Role of Surface Passivation in Perovskite Solar Cells

Surface defects in perovskite crystals disrupt the periodic potential of the lattice, creating energy levels within the bandgap that trap charge carriers (electrons and holes).[1] This trapped energy is often lost as heat rather than being converted into electricity, a process known as non-radiative recombination. Effective passivation agents "heal" these defects, reducing non-radiative recombination and thereby enhancing the photoluminescence quantum yield (PLQY) and the open-circuit voltage (Voc) of the solar cell.[2][3] Alkylammonium halides are a prominent class of passivating molecules due to their dual functionality: the ammonium headgroup can interact with the perovskite surface, while the halide ion can fill halide vacancies.[2]

Unraveling the Passivation Mechanism: A Tale of Two Halides

Both 10-Iododecan-1-amine and 10-Bromodecan-1-amine are bifunctional molecules designed to passivate perovskite surfaces. The long decyl chain provides a hydrophobic umbrella, shielding the perovskite from moisture, a known degradation accelerator. The terminal amine group can interact with undercoordinated Pb²⁺ ions, while the halide (iodide or bromide) plays a direct role in defect passivation.

The primary passivation mechanism involves the interaction of the lone pair of electrons on the amine group with the undercoordinated Pb²⁺ ions at the perovskite surface, forming a coordinate bond.[1] Simultaneously, the halide end of the molecule can fill halide vacancies, which are common defects in perovskite films.

Caption: Generalized mechanism of perovskite surface passivation by a haloamine molecule.

Head-to-Head Comparison: 10-Iododecan-1-amine vs. 10-Bromodecan-1-amine

Feature10-Iododecan-1-amine10-Bromodecan-1-amineRationale & Supporting Insights
Defect Passivation (Halide Vacancies) Potentially More EffectiveEffectiveThe larger ionic radius of iodide (2.20 Å) compared to bromide (1.96 Å) allows for a better fit into iodide vacancies in iodine-based perovskites, which are the most common type. This can lead to more effective passivation of these specific defects.[4]
Interaction with Pb²⁺ Strong InteractionStrong InteractionThe amine group in both molecules will effectively passivate undercoordinated Pb²⁺ ions through Lewis acid-base interactions.[1]
Impact on Bandgap Minimal to NonePotential for Minor WideningBromide incorporation into an iodide-based perovskite lattice is known to widen the bandgap. While surface passivation is less likely to cause a significant bulk change, localized bandgap widening at the surface is a possibility with the bromide-containing molecule.[5]
Potential for 2D Perovskite Formation Higher LikelihoodLower LikelihoodAlkylammonium iodides are known to react with excess lead iodide on the perovskite surface to form a thin 2D perovskite capping layer, which can further enhance stability.[2] This is less commonly observed with bromide-based counterparts.
Hydrophobicity & Moisture Resistance HighHighThe long decyl chain in both molecules will impart significant hydrophobicity to the perovskite surface, acting as a barrier against moisture ingress.[6]
Overall Expected Performance Potentially higher Voc and PCESignificant improvement over no passivationDue to the more effective filling of iodide vacancies, 10-Iododecan-1-amine is expected to lead to a greater reduction in non-radiative recombination, resulting in a higher open-circuit voltage and overall power conversion efficiency in iodine-based perovskites.

Experimental Validation: Protocols for Assessing Passivation Efficiency

To empirically determine the superior passivating agent, a series of well-controlled experiments are necessary.

Experimental Workflow

G cluster_prep Sample Preparation cluster_char Characterization A Perovskite Film Fabrication B Control (No Passivation) A->B C Passivation with 10-Iododecan-1-amine A->C D Passivation with 10-Bromodecan-1-amine A->D E Photoluminescence Quantum Yield (PLQY) B->E Measure luminescence efficiency F Time-Resolved Photoluminescence (TRPL) B->F Determine carrier lifetime G X-ray Photoelectron Spectroscopy (XPS) B->G Analyze surface chemistry H Device Fabrication & J-V Testing B->H Fabricate solar cells C->E Measure luminescence efficiency C->F Determine carrier lifetime C->G Analyze surface chemistry C->H Fabricate solar cells D->E Measure luminescence efficiency D->F Determine carrier lifetime D->G Analyze surface chemistry D->H Fabricate solar cells I Stability Testing (Moisture, Thermal) H->I Assess long-term performance

Caption: A typical experimental workflow for comparing passivation agents.

Photoluminescence Quantum Yield (PLQY) Measurement

Objective: To quantify the reduction in non-radiative recombination. Higher PLQY indicates more effective passivation.

Protocol:

  • Prepare perovskite films on glass substrates: a control sample, a sample treated with 10-Iododecan-1-amine solution, and a sample treated with 10-Bromodecan-1-amine solution.

  • Place the sample in an integrating sphere.

  • Excite the sample with a laser of a wavelength shorter than the perovskite's absorption edge (e.g., 405 nm or 532 nm).

  • Measure the integrated intensity of the emitted photoluminescence and the intensity of the scattered laser light with a calibrated spectrometer.

  • Calculate the PLQY as the ratio of emitted photons to absorbed photons. A significant increase in PLQY for the treated samples compared to the control indicates successful passivation.[7]

X-ray Photoelectron Spectroscopy (XPS)

Objective: To confirm the presence of the passivating molecules on the perovskite surface and to probe the chemical interactions.

Protocol:

  • Use the same set of samples as for PLQY.

  • Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire survey scans to identify the elements present on the surface.

  • Perform high-resolution scans of the relevant core levels: Pb 4f, I 3d, Br 3d, N 1s, and C 1s.

  • Analyze the binding energies and peak shapes to determine the chemical states of the elements. The presence of N 1s peaks corresponding to the amine group and I 3d or Br 3d peaks from the passivating agent on the treated samples would confirm their presence. Shifts in the Pb 4f and halide peaks can provide insights into the bonding interactions at the surface.

Perovskite Solar Cell Fabrication and Characterization

Objective: To evaluate the impact of passivation on the overall device performance.

Protocol:

  • Fabricate complete solar cell devices with the standard architecture (e.g., FTO/SnO₂/Perovskite/Spiro-OMeTAD/Au).

  • Prepare three sets of devices: a control group, a group with 10-Iododecan-1-amine passivation, and a group with 10-Bromodecan-1-amine passivation.

  • The passivation step is typically performed by spin-coating a dilute solution of the passivating agent onto the perovskite layer before depositing the hole transport layer.

  • Measure the current density-voltage (J-V) characteristics of the devices under simulated AM1.5G solar illumination.

  • Extract key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). An increase in Voc and FF is a strong indicator of reduced recombination due to effective passivation.[8]

Conclusion and Future Outlook

Based on fundamental chemical principles and existing literature on similar passivating agents, 10-Iododecan-1-amine is hypothesized to offer superior passivation efficiency for iodine-based perovskite solar cells compared to its bromo-analogue . This is primarily attributed to the better compatibility of the iodide ion with the perovskite lattice, leading to more effective healing of iodide vacancies.

However, experimental verification is paramount. The protocols outlined in this guide provide a robust framework for a direct comparative study. Such research will not only definitively determine the more effective passivating agent but also contribute to a deeper understanding of the nuanced roles of different halides in perovskite surface chemistry. The insights gained will be invaluable for the rational design of next-generation passivation molecules, pushing the efficiency and stability of perovskite solar cells closer to their theoretical limits.

References

  • Jeong-Seok Nam, et al. (2025). The Passivation Effect on Perovskite Solar Cells Using Single-Molecular Additives with Double Carboxylic Ester Groups. Current Photovoltaic Research, 126-131. [Link]

  • Wang, et al. (2019). Efficient Perovskite Solar Cells Via Surface Passivation by a Multifunctional Small Organic Ionic Compound. Request PDF. [Link]

  • Chen, et al. (2019). Surface Passivation of Perovskite Solar Cells Toward Improved Efficiency and Stability. Nano-Micro Letters, 11(1), 55. [Link]

  • ResearchGate. (2022). Surface Passivation with Diaminopropane Dihydroiodide for p‐i‐n Perovskite Solar Cells with Over 25% Efficiency. Request PDF. [Link]

  • Kim, et al. (2021). Phenylalkylammonium passivation enables perovskite light emitting diodes with record high-radiance operational lifetime: the chain length matters. Nature Communications, 12(1), 593. [Link]

  • Materials Futures. (2022). Defect passivation and electrical conductivity enhancement in perovskite solar cells using functionalized graphene quantum dots. Materials Futures, 1(2), 025101. [Link]

  • Zhao, B., et al. (2023). Recent Progress of Surface Passivation Molecules for Perovskite Solar Cell Applications. Journal of Renewable Materials, 11(4), 1533-1554. [Link]

  • ResearchGate. (2022). Defects passivation in chloride-iodide perovskite solar cell with chlorobenzylammonium halides. Request PDF. [Link]

  • Li, et al. (2023). Interfacial defect passivation via imidazolium bromide for efficient, stable perovskite solar cells. Journal of Materials Chemistry A. [Link]

  • MDPI. (2022). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI. [Link]

  • Chen, H., et al. (2021). Impact of Amine Additives on Perovskite Precursor Aging: A Case Study of Light-Emitting Diodes. ACS Energy Letters, 6(7), 2499-2505. [Link]

  • Jariwala, S., et al. (2023). Surface Passivation for Halide Optoelectronics: Comparing Optimization and Reactivity of Amino-Silanes with Formamidinium. arXiv. [Link]

  • deQuilettes, D. W., et al. (2022). Diamine Surface Passivation and Post-Annealing Enhance Performance of Silicon-Perovskite Tandem Solar Cells. arXiv. [Link]

  • He, D., et al. (2021). Defect passivation and humidity protection for perovskite solar cells enabled by 1-dodecanethiol. Journal of Materials Chemistry C, 9(42), 15061-15069. [Link]

  • Tress, W. (2021). Role of additives and surface passivation on the performance of perovskite solar cells. InfoMat, 3(6), 635-654. [Link]

  • Li, et al. (2021). Improving the performance and stability of perovskite solar cells via surface passivation of phthalimide N-alkylammonium iodides. Journal of Materials Chemistry A. [Link]

  • deQuilettes, D. W., et al. (2022). Diamine Surface Passivation and Postannealing Enhance the Performance of Silicon-Perovskite Tandem Solar Cells. ACS Applied Materials & Interfaces, 14(30), 34623-34632. [Link]

  • Al-Ashouri, A., et al. (2022). Surface Passivation to Improve the Performance of Perovskite Solar Cells. Coatings, 12(11), 1642. [Link]

  • ResearchGate. (2022). Evaluating different alkylammonium bromide passivation films to stabilize and enhance PV performance of perovskite solar cells. Request PDF. [Link]

  • Hutter, O. S., et al. (2017). The phase diagram of a mixed halide (Br, I) hybrid perovskite obtained by synchrotron X-ray diffraction. Journal of Materials Chemistry A, 5(24), 12395-12403. [Link]

  • Kim, J. S., et al. (2018). Photoluminescence quantum yield exceeding 80% in low dimensional perovskite thin-films via passivation control. Chemical Communications, 54(84), 11953-11956. [Link]

  • deQuilettes, D. W., et al. (2016). Photoluminescence Lifetimes Exceeding 8 μs and Quantum Yields Exceeding 30% in Hybrid Perovskite Thin Films by Ligand Passivation. ACS Energy Letters, 1(2), 438-444. [Link]

Sources

Safety & Regulatory Compliance

Safety

10-Iododecan-1-amine proper disposal procedures

Executive Safety Summary Immediate Action Required: Treat 10-Iododecan-1-amine as a High-Priority Halogenated Basic Waste . As a bifunctional molecule containing both a primary amine ( ) and a primary alkyl iodide ( ), t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 10-Iododecan-1-amine as a High-Priority Halogenated Basic Waste .

As a bifunctional molecule containing both a primary amine (


) and a primary alkyl iodide (

), this compound presents a unique "dual-threat" in waste management streams.[1][2] The amine group confers basicity and corrosivity, while the alkyl iodide moiety is light-sensitive and a potential alkylating agent.

Critical Operational Hazard: Do NOT dispose of this compound in standard "Acid Waste" streams. Although it is an organic base, the presence of the iodine atom requires incineration as a halogenated organic. Furthermore, mixing this basic amine with concentrated acid waste streams can generate significant exothermic heat, potentially volatilizing the iodine or rupturing waste containers.

Chemical Profile & Disposal Characteristics

Before initiating disposal, verify the physical state of your material. 10-Iododecan-1-amine often behaves differently depending on whether it is a free base or a salt (e.g., hydrochloride).[1][2]

FeatureCharacteristicDisposal Implication
Functional Groups Primary Amine, Alkyl IodideSegregation is vital. Must be separated from strong oxidizers (liberates

gas) and strong acids (exotherm).[1][2]
Waste Class Halogenated OrganicMust be incinerated. Do not sewer.[1][2] High BTU value but requires scrubbers for halogen capture at the facility.
Stability Light SensitiveAmber Glass Required. The C-I bond is weak.[1][2] Light exposure degrades the compound to free iodine (

), causing corrosion in metal safety cabinets.
Physical State Solid (usually) or Viscous LiquidSolids must be dissolved in a compatible solvent (e.g., Ethanol/DCM) or disposed of as solid waste.[1][2]
RCRA Status Characteristic (Corrosive/Toxic)Likely D002 (Corrosive) if pH > 12.[1][2]5. Not typically a P- or U-listed waste, but treated as hazardous.[2]

Pre-Disposal Assessment (The "Stop & Check")

Before moving the container, perform this three-point check to ensure downstream safety:

  • Check pH Compatibility: If the material is in solution, verify the pH. If strongly basic (

    
    ), ensure the receiving waste carboy is compatible with bases.
    
  • Check for Oxidizers: Ensure the waste container does not contain peroxides, nitric acid, or other oxidizers.

    • Mechanism:[3][4][5] Oxidizers will attack the iodide, rapidly releasing violet iodine vapor (

      
      ), which is highly toxic and corrosive to hood ductwork.
      
  • Check Container Integrity: Use only amber glass or opaque HDPE. Clear glass will accelerate decomposition.

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid Reagent

Best for: Expired shelf stock or excess solid reagent.[2]

  • Container Selection: Use a dedicated wide-mouth amber glass jar with a PTFE-lined cap.[1][2]

  • Labeling: Affix a hazardous waste tag immediately.

    • Primary Constituent:[2][3][4][5][6][7][8][9][10][11] 10-Iododecan-1-amine.[1][2]

    • Hazard Checkboxes: Corrosive, Toxic.[12][13]

    • Note: Write "Halogenated Solid" clearly on the tag.

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[7][12][14]

  • Secondary Containment: Place the jar into a resealable plastic bag before placing it in the solid waste drum to prevent cross-contamination if the bottle breaks.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Best for: Crude reaction mixtures or mother liquors containing the amine.[2]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Halogenated Waste" stream (e.g., Dichloromethane, Chloroform, Ethanol).

    • Avoid: Acetone (if possible, as it can form condensation products with amines over long periods, though less critical here).

  • Segregation: Pour into the Halogenated Organic Waste carboy.

    • Crucial: Do NOT pour into the "Non-Halogenated" carboy. Even small amounts of iodine can foul the recycling catalysts used for non-halogenated solvents, resulting in heavy fines from waste handlers.

  • Rinsing: Rinse the original glassware with a small volume of Ethanol or DCM and add the rinse to the same waste container.

  • Log Entry: Record the volume and approximate concentration on the waste container's log sheet.

Emergency Spill Procedures

Minor Spill (< 10g/10mL):

  • Isolate: Evacuate the immediate area and verify ventilation is active.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.

  • Neutralization (Liquid): Absorb with an inert material like vermiculite or a commercial "Organic Solvent" spill kit.

    • Warning: Do not use paper towels for neat amine spills if avoidable; while fire risk is low for this specific long-chain amine, standard protocol prefers inert absorbents for reactive chemicals.

  • Cleanup (Solid): Scoop carefully to avoid dust. Wipe the surface with a solvent-dampened rag (Ethanol) to remove the greasy residue.

  • Disposal: Place all cleanup materials into a sealed bag and label as "Debris contaminated with Halogenated Amines."

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of 10-Iododecan-1-amine, ensuring no cross-contamination or safety hazards.

DisposalWorkflow Start START: 10-Iododecan-1-amine Waste StateCheck Check Physical State Start->StateCheck SolidPath Solid Reagent StateCheck->SolidPath Pure Substance LiquidPath Liquid/Solution StateCheck->LiquidPath Reaction Mixture SolidContainer Select Wide-Mouth Amber Glass Jar SolidPath->SolidContainer LiquidCheck Check pH & Solvents (No Oxidizers!) LiquidPath->LiquidCheck Labeling Label: 'Corrosive, Toxic, Halogenated' SolidContainer->Labeling LiquidContainer Pour into HALOGENATED Waste Carboy LiquidCheck->LiquidContainer Passed Check LiquidContainer->Labeling Storage Store in Secondary Containment (Away from Acids/Oxidizers) Labeling->Storage

Figure 1: Decision tree for the safe segregation and packaging of 10-Iododecan-1-amine waste streams.

References

  • Fisher Scientific. (2011).[12] Safety Data Sheet: 1,10-Decanediamine. Retrieved from [1][2]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). Retrieved from

  • Thermo Fisher Scientific. (2012). Safety Data Sheet: 1-Iododecane. Retrieved from [1][2]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 10-Iododecan-1-amine

Executive Safety Summary: The "Dual-Threat" Profile Handling 10-Iododecan-1-amine requires a nuanced safety approach because it presents a bifunctional hazard profile. Unlike simple amines or simple alkyl halides, this m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Dual-Threat" Profile

Handling 10-Iododecan-1-amine requires a nuanced safety approach because it presents a bifunctional hazard profile. Unlike simple amines or simple alkyl halides, this molecule combines two distinct physiological risks that require conflicting protective strategies if not managed correctly.[1]

  • The Amine Functionality (Corrosive): The primary amine at the C1 position renders the compound basic and corrosive. It poses an immediate threat of chemical burns to skin and permanent damage to corneal tissue (H314).

  • The Alkyl Iodide Functionality (Alkylating Agent): The iodine at the C10 position is a good leaving group, making this molecule a potent alkylating agent. While less volatile than short-chain analogs (like methyl iodide), it retains the potential for DNA alkylation and systemic toxicity (H351/H341).

The Core Directive: You must protect against immediate tissue destruction (corrosion) while simultaneously preventing delayed systemic toxicity (permeation/alkylation).

The PPE Matrix: Layered Defense Strategy

Standard laboratory PPE is insufficient for direct handling of alkylating amines. The following protocol utilizes a Barrier-and-Dexterity layered approach.

Head-to-Toe Protection Specifications
Protection ZoneRecommended EquipmentScientific Rationale
Hand (Inner) Laminate Film (e.g., Silver Shield/4H) Critical: Alkyl iodides can permeate standard nitrile rubbers. Laminate film offers >480 min breakthrough time against broad-spectrum alkylating agents.
Hand (Outer) Nitrile (5-8 mil) Provides mechanical strength and dexterity. Protects the inner laminate glove from tears and provides a sacrificial layer against amine corrosion.
Eye/Face Chemical Splash Goggles Safety glasses are inadequate. Amine vapors and dusts track around glasses. Goggles provide the necessary seal against corrosive injury.
Respiratory Fume Hood (Primary) All handling must occur in a certified hood. If handling dry powder outside a hood (not recommended), a P100/OV respirator is required.
Body Tyvek® Lab Coat (or Apron) Standard cotton coats absorb liquids. A chemically resistant apron prevents "wicking" of the alkylating agent to the skin.
Glove Permeation Logic (The "Why")

Many researchers default to thick nitrile gloves. However, permeation data indicates that lipophilic alkyl halides can diffuse through nitrile matrices.

  • Methyl Iodide (Reference): Nitrile breakthrough < 10 minutes.

  • 10-Iododecan-1-amine: While the long C10 chain slows diffusion compared to C1, the consequence of exposure (alkylation) remains high.

  • Protocol: Always wear Laminate gloves under Nitrile gloves.

Operational Workflow: Step-by-Step Handling

Pre-Operational Checks
  • Atmosphere: Ensure the fume hood is operating at 80-100 fpm face velocity.

  • Light Sensitivity: Iodides degrade under UV/visible light, liberating free iodine (turning the solid yellow/brown). Wrap reaction flasks in aluminum foil or use amber glassware.

  • Air Sensitivity: The amine group absorbs atmospheric CO₂, forming carbamate salts. Minimize exposure time.

Weighing and Solubilization Protocol
  • Static Control: Long-chain amines are often waxy or electrostatic solids. Use an anti-static gun on the weighing boat to prevent "flying" particles.

  • Transfer:

    • Place the receiving flask inside the balance enclosure if possible.

    • If not, weigh into a closed vessel. Do not transport open weigh boats across the lab.

  • Solubilization:

    • Dissolve immediately in the reaction solvent (e.g., DCM, DMF).

    • Note: The solution phase increases skin absorption risk. Treat the solution as more hazardous than the solid.

Reaction Monitoring
  • Exotherm Warning: If reacting with acid chlorides or isocyanates, the amine functionality will generate heat. Add reagents dropwise at 0°C to prevent uncontrolled boiling/splashing.

Waste Management & Disposal

Disposal of 10-Iododecan-1-amine requires strict segregation. It cannot be treated as standard organic waste due to the halogen content.

The Disposal Decision Tree
  • Stream A: Halogenated Organics (CORRECT):

    • Because of the Iodine atom, this material must be incinerated at high temperatures to prevent the formation of toxic byproducts.

    • Labeling: Must be tagged "Halogenated Organic Waste" + "Corrosive" + "Toxic."

  • Stream B: Non-Halogenated Organics (INCORRECT):

    • Mixing iodides into non-halogenated fuel blending streams can violate regulatory permits and damage incinerator scrubbers.

  • Stream C: Aqueous Waste (INCORRECT):

    • Do not pour down the drain.[2] The compound is toxic to aquatic life.

Quenching Spills

If a spill occurs:

  • Isolate: Evacuate the immediate area.

  • PPE: Don full PPE (Double gloves, goggles, apron).

  • Neutralize:

    • Absorb with a specific "Organic Solvents" spill kit.

    • Advanced: Treat the area with a dilute solution of Sodium Thiosulfate (to quench any free iodine) followed by a mild acid (Citric acid) to neutralize the amine, only if you are trained in chemical spill response. Otherwise, absorb and pack.

Visualized Safety Workflows

PPE Selection Logic

This diagram illustrates the decision-making process for selecting the correct protective gear based on the state of matter and operation.

PPE_Selection Start Handling 10-Iododecan-1-amine State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution Phase State->Liquid Risk_Dust Risk: Inhalation & Dust Contact Solid->Risk_Dust Risk_Splash Risk: Splash & Rapid Permeation Liquid->Risk_Splash Resp_Prot Fume Hood Required (N95/P100 Backup) Risk_Dust->Resp_Prot Glove_Prot Double Glove: Inner: Silver Shield (Laminate) Outer: Nitrile Risk_Dust->Glove_Prot Eye_Prot Chemical Goggles (No Safety Glasses) Risk_Dust->Eye_Prot Risk_Splash->Resp_Prot Risk_Splash->Glove_Prot CRITICAL Risk_Splash->Eye_Prot

Figure 1: PPE Selection Logic based on physical state and primary risk factors.

Waste Stream Segregation

This diagram ensures the material is routed to the correct destruction facility, preventing regulatory violations.

Waste_Segregation Waste Reaction Waste (Contains 10-Iododecan-1-amine) Check Check Halogen Content Waste->Check Halo Halogenated Waste Stream (Green Label) Check->Halo Contains Iodine NonHalo Non-Halogenated Stream (Red Label) Check->NonHalo No Halogens Drain Sanitary Sewer Check->Drain Aqueous Destruction High-Temp Incineration (>1100°C) Halo->Destruction Error VIOLATION: Equipment Damage / Fines NonHalo->Error Do not mix Drain->Error Toxic to Aquatic Life

Figure 2: Waste segregation logic focusing on the Halogenated pathway.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Ansell Healthcare. (2009). Chemical Resistance Guide: Permeation & Degradation Data (8th Edition).
  • Occupational Safety and Health Administration (OSHA).Toxic and Hazardous Substances: 1910.

  • PubChem.Compound Summary: 10-Iododecan-1-amine (Safety & Hazards).

Sources

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